molecular formula C12H16N8 B1682632 ST 1535 CAS No. 496955-42-1

ST 1535

货号: B1682632
CAS 编号: 496955-42-1
分子量: 272.31 g/mol
InChI 键: CYYQMAWUIRPCNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ST1535 is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432000
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496955-42-1
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ST 1535: A Technical Guide to its Mechanism of Action as an A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization, making it a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Competitive Antagonism of the Adenosine A2A Receptor

This compound exerts its pharmacological effects primarily through competitive antagonism of the adenosine A2A receptor. This means that this compound binds to the A2A receptor at the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the downstream signaling cascade. This action has been shown to be beneficial in models of Parkinson's disease, where it can potentiate the effects of L-DOPA therapy.[1][2]

The antagonism is not exclusive to the A2A receptor, as this compound also shows activity at the A1 adenosine receptor, albeit with a lower affinity, classifying it as a preferential A2A antagonist.[1][2] Its long-lasting pharmacodynamic effects make it a compound of significant interest for therapeutic applications.[1][2]

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

In Vitro Potency of this compound
Receptor SubtypeAssay TypeAgonist ChallengedMeasured ParameterValue (IC50)Reference
Human A2A Adenosine ReceptorcAMP Functional AssayNECAInhibition of cAMP accumulation353 ± 30 nM[1][2]
Human A1 Adenosine ReceptorcAMP Functional AssayCHAInhibition of cAMP accumulation510 ± 38 nM[1][2]
In Vivo Efficacy of this compound in Mouse Models of Parkinson's Disease
ModelAgonist/Inducing AgentMeasured EffectEffective Dose (Oral)Duration of ActionReference
CatalepsyCGS 21680 (A2A agonist)Antagonism of catalepsy5 and 10 mg/kg-[1][2]
CatalepsyHaloperidolAntagonism of catalepsy5 to 20 mg/kgUp to 7 hours[1][2]
Motor Activity-Induction of hypermotility5 to 20 mg/kgUp to 7 hours[1][2]
L-DOPA PotentiationHaloperidolPotentiation of L-DOPA's anti-cataleptic effect1.25 and 2.5 mg/kg-[1][2]

Signaling Pathways

The following diagrams illustrate the adenosine A2A receptor signaling pathway and the mechanism of this compound's antagonistic action.

Adenosine A2A Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to G_protein Gs Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Canonical Adenosine A2A Receptor Signaling Pathway.
Mechanism of Action of this compound

ST1535_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding (Agonist) ST1535 This compound ST1535->A2AR Competitive Binding (Antagonist) Downstream_Signaling Downstream Signaling (e.g., cAMP production) A2AR->Downstream_Signaling Activation Blocked

This compound competitively antagonizes the A2A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize A2A receptor antagonists like this compound. While the precise details for the original this compound studies are not fully available in the public domain, these protocols represent the standard and widely accepted methods in the field.

Radioligand Binding Assay for A2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the A2A receptor.

Materials:

  • Membrane preparations from cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).

  • Radioligand specific for the A2A receptor (e.g., [³H]-ZM241385 or [³H]-CGS21680).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist like theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for A2A Receptor Antagonism

Objective: To measure the functional potency (IC50) of this compound in inhibiting A2A receptor-mediated signaling.

Materials:

  • Whole cells expressing the human A2A receptor (e.g., CHO or HEK-293 cells).

  • A2A receptor agonist (e.g., NECA or CGS 21680).

  • This compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically its EC80) to all wells except the basal control.

  • Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.

Experimental Workflow for Characterization of an A2A Antagonist

The following diagram outlines a typical workflow for the preclinical characterization of a novel A2A receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Start Compound Synthesis and Selection Binding_Assay Radioligand Binding Assay (Affinity - Ki) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Potency - IC50) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Panel (e.g., A1, A2B, A3 receptors) Functional_Assay->Selectivity_Panel ADME In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) Selectivity_Panel->ADME PK_Studies Pharmacokinetic Studies (e.g., oral bioavailability, brain penetration) ADME->PK_Studies PD_Models Pharmacodynamic Models (e.g., catalepsy models) PK_Studies->PD_Models Efficacy_Models Disease Efficacy Models (e.g., MPTP mouse model) PD_Models->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Preclinical workflow for A2A antagonist characterization.

References

An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity in your request for information on "ST 1535," as this designation has been associated with two distinct experimental compounds in scientific literature:

  • This compound: A preferential adenosine (B11128) A2A receptor antagonist investigated for its potential therapeutic effects in Parkinson's disease.

  • BDTX-1535 (Silevertinib): An epidermal growth factor receptor (EGFR) inhibitor studied in the context of non-small cell lung cancer and glioblastoma.

This guide will focus on This compound, the adenosine A2A receptor antagonist , based on the direct match to your query.

This document provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, a selective antagonist of the A2A adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an experimental compound that has demonstrated potential as a therapeutic agent for Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the antagonism of the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission.[1][4] By blocking these receptors, this compound can potentiate the effects of dopamine (B1211576) and L-dopa, offering a non-dopaminergic approach to managing Parkinsonian symptoms.[1][4]

Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

2.1. In Vitro Pharmacology

This compound exhibits a competitive antagonism at adenosine receptors, with a preferential affinity for the A2A subtype.[1][3][5]

Table 1: In Vitro Activity of this compound at Human Adenosine Receptors

Receptor SubtypeAssay TypeAgonistCell LineParameterValue (nM)Reference
Human A2AcAMP accumulationNECACHOIC50353 ± 30[1][3]
Human A1cAMP accumulationCHACHOIC50510 ± 38[1][3]
Human A2BcAMP accumulationForskolinCHOIC50950[2]
Human A3cAMP accumulationForskolinCHOIC50>1000[2]
Human A2ARadioligand bindingHEKKi2.3[4]
Human A1Radioligand bindingHEKKi107[4]

NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese Hamster Ovary cells, HEK: Human Embryonic Kidney cells.

2.2. In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the efficacy of this compound in relevant models of Parkinson's disease.

Table 2: In Vivo Effects of this compound in Murine Models

ModelSpeciesAdministrationDose (mg/kg)EffectDurationReference
CGS 21680-induced catalepsyMouseOral5 and 10Antagonism of catalepsy-[1][3][4]
Haloperidol-induced catalepsyMouseOral5 - 20Antagonism of catalepsyUp to 7 hours[1][3][4]
Spontaneous motor activityMouseOral5 - 20Hypermotility-[1][4]
L-dopa potentiationMouseOral1.25 and 2.5Potentiation of L-dopa's anti-cataleptic effect-[1][3][4]
L-dopa induced turning behaviorRatIntraperitoneal20 and 40Increased contralateral turns-[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the publicly available literature. The available information suggests that this compound is orally active and possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours, indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor function. Antagonism of A2A receptors by this compound is thought to release this inhibition, thereby enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.

ST1535_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates Therapeutic_Effect Enhanced Dopaminergic Signaling A2A_R->Therapeutic_Effect cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates D2_R D2 Receptor PKA->D2_R Inhibits Physiological_Response Reduced Dopaminergic Signaling D2_R->Physiological_Response Dopamine Dopamine Dopamine->D2_R Activates ST1535 This compound ST1535->A2A_R Blocks

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature. However, based on the descriptions, the following methodologies were likely employed.

5.1. In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at adenosine receptors.

cAMP_Assay_Workflow start Start step1 Culture CHO cells expressing human adenosine receptors start->step1 step2 Incubate cells with this compound at various concentrations step1->step2 step3 Stimulate cells with a specific adenosine agonist (e.g., NECA or CHA) step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 step5 Calculate IC50 values step4->step5 end End step5->end

Figure 2: Workflow for the in vitro cAMP accumulation assay.

5.2. Haloperidol-Induced Catalepsy Model

This in vivo model assesses the ability of this compound to reverse drug-induced parkinsonian-like motor deficits.

Catalepsy_Model_Workflow start Start step1 Administer this compound or vehicle to mice (orally) start->step1 step2 After a defined period, administer haloperidol (B65202) to induce catalepsy step1->step2 step3 At set time intervals, measure the duration of catalepsy step2->step3 step4 Compare catalepsy duration between this compound and vehicle-treated groups step3->step4 end End step4->end

Figure 3: Workflow for the haloperidol-induced catalepsy model.

Summary and Future Directions

This compound is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for further investigation. While its in vitro and in vivo pharmacology are partially characterized, a more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) studies, would be crucial for its continued development. Furthermore, the long-term safety and efficacy of this compound in more advanced preclinical models would be necessary before consideration for clinical trials.

References

ST 1535: A Technical Overview of In Vitro Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the neuroprotective potential of ST 1535, a selective sigma-2 (σ2) receptor ligand. While direct in vitro neuroprotection studies on this compound are not extensively available in publicly accessible literature, this document synthesizes the existing data on its biological activity, particularly its interaction with the σ2 receptor and its effects on neuronal-like cells. The information presented herein is crucial for designing future neuroprotection-focused studies and understanding the therapeutic potential of this compound.

Core Concepts: The Sigma-2 Receptor and Neuroprotection

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a range of neurological disorders. Activation or modulation of the σ2 receptor has been shown to be neuroprotective in various experimental models. The proposed mechanisms for this neuroprotection include the modulation of intracellular calcium levels, reduction of oxidative stress, and interference with pro-apoptotic pathways. Ligands that selectively target the σ2 receptor are therefore of significant interest for the development of novel neuroprotective agents.

This compound: A Selective Sigma-2 Receptor Ligand

This compound has been identified as a potent and selective ligand for the σ2 receptor. Its biological activity has been characterized primarily through receptor binding assays and in vitro studies on cancer cell lines, which can provide valuable insights into its potential effects on neuronal cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interactions.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeK_i_ (nM)RadioligandTissue/Cell LineReference
Sigma-2 (σ2)1.8 ± 0.3--INVALID-LINK---pentazocineRat liver
Sigma-1 (σ1)118 ± 15--INVALID-LINK---pentazocineGuinea pig brain

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineIC_50_ (µM)Assay TypeReference
SK-N-SH (human neuroblastoma)10.1 ± 1.2Cell Viability Assay (MTT)

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above. These protocols can serve as a foundation for designing in vitro neuroprotection assays for this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

Protocol:

  • Tissue/Cell Preparation:

    • For σ2 receptor binding, membranes from rat liver are prepared.

    • For σ1 receptor binding, membranes from guinea pig brain are prepared.

    • Tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the membrane fraction.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).

    • To differentiate between σ1 and σ2 binding, a masking ligand is used. For σ2 binding, (+)-pentazocine is used to saturate σ1 sites.

    • Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC_50_ value, which is then converted to the K_i_ value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of neuronal-like cells.

Protocol:

  • Cell Culture:

    • SK-N-SH human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement:

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • The IC_50_ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the potential signaling pathways involved in σ2 receptor-mediated neuroprotection and a typical experimental workflow for evaluating the neuroprotective effects of this compound.

G cluster_0 This compound Neuroprotective Mechanism ST1535 This compound Sigma2R Sigma-2 Receptor (TMEM97) ST1535->Sigma2R Binds to Ca_Mod Modulation of Intracellular Ca2+ Sigma2R->Ca_Mod ROS_Red Reduction of Oxidative Stress Sigma2R->ROS_Red Apoptosis_Inhib Inhibition of Apoptosis Sigma2R->Apoptosis_Inhib Neuroprotection Neuroprotection Ca_Mod->Neuroprotection ROS_Red->Neuroprotection Apoptosis_Inhib->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

G cluster_1 In Vitro Neuroprotection Assay Workflow start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) induce_stress Induce Neurotoxic Stress (e.g., Oxidative Stress, Glutamate) start->induce_stress treat Treat with this compound (Varying Concentrations) induce_stress->treat incubate Incubate for Defined Period treat->incubate assay Assess Neuroprotection (e.g., Cell Viability, Apoptosis Assay) incubate->assay data_analysis Data Analysis (EC50, % Protection) assay->data_analysis end Results data_analysis->end

Caption: A logical workflow for an in vitro neuroprotection assay.

The Adenosine A2A Receptor Antagonist ST 1535: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of ST 1535, a potent and selective antagonist of the adenosine (B11128) A2A receptor. This compound has shown promise in preclinical models of Parkinson's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Introduction to this compound

This compound, with the chemical name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a synthetic organic compound that acts as a preferential antagonist of the adenosine A2A receptor.[1] Its ability to counteract the effects of adenosine at this specific receptor subtype in the central nervous system forms the basis of its therapeutic potential, particularly in conditions where dopaminergic signaling is compromised, such as Parkinson's disease.

Discovery and Rationale

The development of this compound was rooted in the growing understanding of the role of adenosine A2A receptors in modulating neuronal function. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control, where they form functional complexes with dopamine (B1211576) D2 receptors. Antagonism of A2A receptors has been shown to potentiate dopamine D2 receptor signaling, offering a novel non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.

The discovery process for this compound likely involved a lead optimization campaign focused on purine-based scaffolds, a common structural motif in adenosine receptor ligands. The goal would have been to identify a compound with high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) to minimize off-target effects. The selection of a triazole substituent at the 8-position and a butyl group at the 2-position of the purine (B94841) core were likely key modifications that conferred the desired pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound is based on the construction of the substituted purine core. While the full detailed experimental protocol is proprietary, the scientific literature indicates a synthetic route starting from a di-substituted purine precursor.[2]

General Synthetic Scheme

The synthesis of this compound and its metabolites originates from 6-chloro-2-iodo-9-methyl-9H-purine.[2] The synthesis of this compound itself would likely follow a multi-step sequence involving the introduction of the butyl group at the 2-position and the triazole moiety at the 8-position, followed by amination at the 6-position.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow A 6-chloro-2-iodo-9-methyl-9H-purine B Introduction of Butyl Group (e.g., Suzuki or Stille Coupling) A->B Butylboronic acid or Butylstannane, Pd catalyst C 6-chloro-2-butyl-9-methyl-9H-purine B->C D Introduction of Triazole Moiety (e.g., Nucleophilic Aromatic Substitution) C->D 1,2,3-Triazole, Base E 6-chloro-2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purine D->E F Amination (e.g., with Ammonia) E->F NH3 G This compound (2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine) F->G

Caption: Plausible synthetic workflow for this compound.

Key Experimental Protocols (Inferred)

Based on the literature, the key transformations likely involve the following experimental conditions.[2]

1. Introduction of the Butyl Group (Palladium-Catalyzed Cross-Coupling):

  • Reactants: 6-chloro-2-iodo-9-methyl-9H-purine, a butylating agent (e.g., n-butylboronic acid or n-butyltributylstannane).

  • Catalyst: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)).

  • Base: A suitable base (e.g., K2CO3 or Cs2CO3).

  • Solvent: An appropriate organic solvent (e.g., dioxane or toluene).

  • Conditions: The reaction mixture would be heated under an inert atmosphere until completion.

2. Introduction of the Triazole Moiety (Nucleophilic Aromatic Substitution):

  • Reactants: The 2-butyl-6-chloro-9-methyl-9H-purine intermediate and 1,2,3-triazole.

  • Base: A strong base to deprotonate the triazole (e.g., NaH).

  • Solvent: A polar aprotic solvent (e.g., DMF or DMSO).

  • Conditions: The reaction would likely be stirred at an elevated temperature.

3. Amination of the 6-position:

  • Reactant: The 6-chloro-2-butyl-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purine intermediate.

  • Reagent: Ammonia, likely in a solution of an alcohol (e.g., methanol (B129727) or ethanol).

  • Conditions: The reaction would be heated in a sealed vessel to achieve the substitution.

Purification: Each step would be followed by standard workup and purification techniques, such as extraction, chromatography (e.g., silica (B1680970) gel column chromatography), and recrystallization to isolate the desired product in high purity.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A2A receptor. In the central nervous system, adenosine acts as an inhibitory neuromodulator. By blocking the A2A receptor, this compound effectively reduces the inhibitory influence of adenosine, leading to an enhancement of dopaminergic neurotransmission.

The signaling pathway of the adenosine A2A receptor is initiated by the binding of adenosine, which activates the receptor and its coupled Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors. This compound competitively binds to the A2A receptor, preventing adenosine from initiating this cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_R Adenosine A2A Receptor Adenosine->A2A_R Binds and Activates ST1535 This compound ST1535->A2A_R Binds and Blocks Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

Receptor SubtypeAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
Human Adenosine A2AcAMP functional assayHuman353 ± 309.2[1]
Human Adenosine A1cAMP functional assayHuman510 ± 38-[1]

Table 2: In Vivo Pharmacological Effects in Animal Models

Animal ModelEffectSpeciesOral Dose (mg/kg)Reference
CGS 21680-induced catalepsyAntagonism of catalepsyMouse5 and 10[1]
Haloperidol-induced catalepsyAntagonism of catalepsyMouse5 - 20[1]
Spontaneous motor activityInduction of hypermotilityMouse5 - 20[1]
Haloperidol-induced catalepsyPotentiation of L-dopa effectsMouse1.25 and 2.5[1]

Conclusion

This compound is a promising adenosine A2A receptor antagonist with a well-defined pharmacological profile. Its selective action and demonstrated efficacy in preclinical models of Parkinson's disease make it a valuable lead compound for the development of novel neuroprotective and symptomatic therapies. The synthetic route, while not fully detailed in the public domain, is accessible through established organometallic and heterocyclic chemistry methodologies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of Parkinson's disease and other neurological disorders.

References

ST 1535: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of ST 1535, a potent and preferential antagonist of the A2A adenosine (B11128) receptor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the context of neurodegenerative disorders such as Parkinson's disease.

Core Compound: this compound

This compound, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is a non-xanthine derivative that has demonstrated significant potential as a selective antagonist of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in conditions where modulation of adenosinergic neurotransmission is beneficial.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at different adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors
Receptor SubtypeRadioligand UsedCell LineK_i (nM)Reference
Human A2A[³H]CGS 21680CHO9.2 ± 1.1[1]
Human A2A[³H]ZM 241385CHO52 ± 5[1]
Human A1-CHO85 ± 5[1]
Human A3-CHO>1000[1]

Note: The difference in K_i values for the A2A receptor is dependent on the use of an agonist or antagonist radioligand in the binding experiments.

Table 2: Functional Antagonism of this compound at Human Adenosine Receptors
Receptor SubtypeAgonist UsedCell LineIC_50 (nM)Reference
Human A2ANECACHO353 ± 30[1]
Human A1CHACHO510 ± 38[1]

Selectivity Profile

This compound exhibits a preferential affinity for the A2A adenosine receptor over other adenosine receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1 and A3 receptors, with a K_i value for the A3 receptor being greater than 1000 nM[1]. Furthermore, it has been reported that this compound displays low to very low affinity for approximately 30 other different receptors, underscoring its selective pharmacological profile. In studies using rat brain tissues, this compound, along with other A2A antagonists, showed higher affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the hippocampus[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (K_i) of a compound for a specific receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3 adenosine receptor are cultured in appropriate media.

  • Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • The assay is typically carried out in a 96-well plate format.

  • To each well, the following are added in order:

    • 50 µL of increasing concentrations of the test compound (this compound).

    • 50 µL of the appropriate radioligand (e.g., [³H]CGS 21680 for A2A receptors at a final concentration of 10 nM).

    • 100 µL of the prepared membrane suspension (20-22 µg of protein per tube).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

3. Incubation and Filtration:

  • The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC_50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger.

1. Cell Culture and Preparation:

  • CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to an appropriate confluency.

  • The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP.

2. Antagonist and Agonist Treatment:

  • Cells are typically plated in 24-well or 96-well plates.

  • The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

  • An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.

3. Cell Lysis and cAMP Measurement:

  • After incubation with the agonist (typically 30 minutes at room temperature), the reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP is measured using a competitive protein binding method, such as a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.

4. Data Analysis:

  • The amount of cAMP produced is quantified, and the data is plotted as a dose-response curve.

  • The IC_50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO Cells expressing human A2A Receptor homogenization Homogenization in ice-cold buffer cell_culture->homogenization centrifuge1 Low-speed centrifugation (remove debris) homogenization->centrifuge1 centrifuge2 High-speed centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend membrane pellet in assay buffer centrifuge2->resuspend add_reagents Add to 96-well plate: 1. This compound (test compound) 2. [3H]CGS 21680 (radioligand) 3. Membrane suspension resuspend->add_reagents incubation Incubate at 25°C for 60 minutes add_reagents->incubation filtration Rapid vacuum filtration (separate bound/unbound) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Scintillation counting (measure radioactivity) washing->scintillation calc_binding Calculate specific binding scintillation->calc_binding curve_fit Non-linear regression (determine IC50) calc_binding->curve_fit cheng_prusoff Cheng-Prusoff equation (calculate Ki) curve_fit->cheng_prusoff

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_R Adenosine A2A Receptor Gs Gs Protein A2A_R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates targets ST1535 This compound (Antagonist) ST1535->A2A_R blocks Adenosine Adenosine (Agonist) Adenosine->A2A_R activates

Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by this compound.

References

ST 1535: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 1535 is a potent and selective antagonist of the adenosine (B11128) A2A receptor, positioning it as a significant subject of research for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound. It includes a detailed summary of its physicochemical characteristics, binding affinities, and functional activities. Furthermore, this document outlines key experimental protocols for its study and visualizes the associated signaling pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a purine (B94841) derivative. Its core structure is fundamental to its interaction with the adenosine A2A receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆N₈[1][2]
Molecular Weight 272.31 g/mol [2]
CAS Number 496955-42-1[1]
IUPAC Name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine[2]
Topological Polar Surface Area 99.81 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]
Rotatable Bonds 4[3]

Chemical Synthesis

A practical and sustainable synthesis of this compound has been developed, reportedly utilizing an iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is proprietary and found within specific publications, the general synthetic strategy involves the coupling of a substituted purine with a butyl group.

Biological Activity and Pharmacological Properties

This compound exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonist activity at this receptor modulates downstream signaling pathways, which is the basis for its therapeutic potential.

Table 2: In Vitro Binding Affinity and Functional Activity of this compound

TargetAssay TypeValueSpeciesSource
Adenosine A2A Receptor Ki9.2 nMHuman[4]
Adenosine A₁ Receptor Ki85 nMHuman[4]
Adenosine A₃ Receptor Ki>1000 nMHuman[4]
Adenosine A2A Receptor IC₅₀353 ± 30 nMHuman[4]
Adenosine A₁ Receptor IC₅₀510 ± 38 nMHuman[4]

Table 3: In Vivo Pharmacological Effects of this compound

Animal ModelDosingEffectSource
Mouse (Haloperidol-induced catalepsy) 5 and 10 mg/kg (oral)Antagonizes catalepsy[4]
Mouse (Haloperidol-induced catalepsy) 1.25 and 2.5 mg/kg (oral)Potentiates L-DOPA effects in reducing catalepsy[4]
Rat (6-OHDA lesioned model of Parkinson's) 2.5-40 mg/kg (oral)Dose-related increase in ipsilateral rotation[5]
Rat (6-OHDA lesioned model of Parkinson's) 40 mg/kg (oral) with 7 mg/kg L-DOPAEnhanced intensity and duration of contralateral rotation[5]
Mouse (MPTP model of Parkinson's) 2 mg/kg with MPTPPrevented dopaminergic neuron loss[3]

Signaling Pathway

As an antagonist of the adenosine A2A receptor, this compound blocks the canonical G-protein coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By blocking this initial step, this compound effectively inhibits the entire signaling cascade.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates ST_1535 This compound ST_1535->A2A_Receptor Inhibits Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets Radioligand_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubation Incubate membranes with a radioligand (e.g., [3H]CGS 21680 for A2A) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end Catalepsy_Experiment_Workflow start Start acclimatize Acclimatize mice to the experimental environment start->acclimatize administer_st1535 Administer this compound or vehicle (e.g., orally) acclimatize->administer_st1535 wait Waiting period for drug absorption administer_st1535->wait induce_catalepsy Induce catalepsy with haloperidol (e.g., intraperitoneal injection) wait->induce_catalepsy measure_catalepsy Measure the duration of catalepsy at set time points induce_catalepsy->measure_catalepsy analyze Analyze and compare catalepsy scores between treatment groups measure_catalepsy->analyze end End analyze->end

References

The A2A Adenosine Receptor: A Central Player in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The A2A adenosine (B11128) receptor (A2AR), a G protein-coupled receptor predominantly expressed in the basal ganglia, has emerged as a critical modulator of neuronal function and a promising therapeutic target for a spectrum of neurological disorders. This technical guide provides a comprehensive overview of the multifaceted role of A2ARs in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and epilepsy. We delve into the intricate signaling pathways governed by A2ARs, present quantitative data from pivotal preclinical and clinical studies in clearly structured tables, and offer detailed methodologies for key experimental protocols. Furthermore, this guide includes mandatory visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of the complex mechanisms at play. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating neurological conditions.

Introduction: The A2A Adenosine Receptor in the Central Nervous System

Adenosine is a ubiquitous neuromodulator that fine-tunes neuronal activity and synaptic transmission through the activation of four receptor subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor has garnered significant attention due to its high expression in the striatum, a key component of the basal ganglia motor loop, and its intricate interplay with dopamine (B1211576) D2 receptors.[1] Activation of A2ARs is typically associated with the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA). This signaling cascade modulates neurotransmitter release, neuronal excitability, and gene expression, thereby influencing a wide array of physiological processes, including motor control, cognition, and inflammation.

Growing evidence implicates the dysregulation of A2AR signaling in the pathogenesis of several neurological disorders. Consequently, the development of selective A2AR antagonists has become a major focus of pharmaceutical research, offering a novel non-dopaminergic therapeutic avenue.

A2A Receptor Signaling Pathways

The canonical signaling pathway initiated by A2AR activation involves the Gαs/olf protein-mediated stimulation of adenylyl cyclase, leading to cAMP production and PKA activation. PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a crucial role in modulating the activity of protein phosphatase 1. However, the signaling repertoire of A2ARs extends beyond this classical pathway, encompassing interactions with other G proteins and the formation of receptor heteromers, which further diversifies its functional outputs.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gαs/olf A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 Protein Phosphatase 1 DARPP32->PP1 Inhibits Downstream Downstream Effects PP1->Downstream Modulates

Figure 1: A2A Adenosine Receptor Signaling Pathway.

Role of A2A Receptors in Neurological Disorders

Parkinson's Disease (PD)

The involvement of A2ARs in Parkinson's disease is the most extensively studied. In the dopamine-depleted striatum of PD patients, there is an upregulation of A2ARs, leading to an overactivity of the indirect basal ganglia pathway and contributing to motor deficits. A2AR antagonists have been shown to ameliorate these motor symptoms by restoring the balance between the direct and indirect pathways.

Compound Study Type Model/Population Key Quantitative Findings Reference
Istradefylline Phase 3 Clinical TrialPD patients with motor fluctuations- Significant reduction in daily "OFF" time by 0.7 hours (p=0.03) with 20 mg/day.[2]
Istradefylline Phase 3 Clinical TrialPD patients with ≥3 hours of daily "OFF" time- Placebo-adjusted reduction in daily "OFF" time of 0.7 hours (p=0.03) with 20 mg/day.[3]
Istradefylline Phase 2b Clinical TrialPD patients with motor fluctuations- Placebo-adjusted reductions in "OFF" time of 0.65 hours (p=0.013) for 20 mg/day and 0.92 hours (p<0.001) for 40 mg/day.[3]
Istradefylline Pooled analysis of 8 RCTsPD patients with motor fluctuations- Reduction in "OFF" time with dyskinesia by 0.38 to 0.45 hours. - Increase in "ON" time without troublesome dyskinesia by 0.33 to 0.40 hours. - Significant improvement in UPDRS Part III (motor function) score.[1]
A2A Antagonists Preclinical (rats)6-hydroxydopamine (6-OHDA) model- Protected against the loss of nigral dopaminergic neuronal cells.[4]
A2A Antagonists Preclinical (mice)MPTP model- Prevented the functional loss of dopaminergic nerve terminals in the striatum.[4]
Alzheimer's Disease (AD)

In Alzheimer's disease, A2ARs are upregulated in the hippocampus and cortex, contributing to synaptic dysfunction, neuroinflammation, and cognitive decline.[5] Blockade of A2ARs has been shown to prevent synaptic damage, reduce neuroinflammation, and improve memory in animal models of AD.[6]

Compound Study Type Model Key Quantitative Findings Reference
MSX-3 Preclinical (mice)APPswe/PS1dE9 model- Prevented the development of spatial memory deficits. - Significantly decreased cortical Aβ1-42 levels.[7]
SCH58261 Preclinical (mice)APP/PS1 model- Ameliorated spatial memory deficits. - Restored long-term potentiation (LTP) in the dentate gyrus.[8]
A2AR knockout Preclinical (mice)3xTg-AD model- Prevented a 10.6 ± 3.8% decrease in the excitatory synapse marker vGluT1. - Normalized a 130 ± 22% increase in synaptic A2AR in the hippocampus. - Restored a 60.0 ± 3.7% decrease in LTP amplitude.[9]
Huntington's Disease (HD)

The role of A2ARs in Huntington's disease is complex and somewhat controversial. While some studies suggest that A2AR antagonists may be beneficial by counteracting excitotoxicity, others indicate that A2AR activation could be neuroprotective.[10] The medium spiny neurons that are most vulnerable in HD are rich in A2ARs.

Intervention Study Type Model Key Quantitative Findings Reference
A2AR knockout Preclinical (mice)R6/2 model- Did not affect ubiquitin-positive neuronal inclusions or astrogliosis.[11]
Neuronal A2AR overexpression Preclinical (rats)3-nitropropionic acid (3-NP) model- Reduced 3-NP-induced striatal lesions. - Increased striatal cell viability by approximately 15% in the presence of 3-NP.[10]
R6/2 mice Preclinical (mice)R6/2 model- Exhibit a ~12% decline in striatal neuronal numbers at 12 weeks of age.[12]
YAC128 mice Preclinical (mice)YAC128 model- Showed increased paw slip frequency and variability in paw height on the rotarod at 2-3 months. - Exhibited reduced latency to fall on the rotarod at 6-7 months.[9]
Epilepsy

A2ARs are implicated in the modulation of seizure activity. While A1 receptor activation is generally considered anticonvulsant, the role of A2ARs is more nuanced. Some studies suggest that A2AR activation can facilitate seizures, while others indicate a potential anticonvulsant role depending on the specific brain region and seizure model.[13][14]

Compound/Intervention Study Type Model Key Quantitative Findings Reference
SCH58261 (A2AR antagonist) Preclinical (mice)Kainic acid (KA) model of SUDEP- Significantly reduced the incidence of Sudden Unexpected Death in Epilepsy (SUDEP).[14]
CGS 21680 (A2AR agonist) Preclinical (rats)Hyperthermia-induced seizure model- Significantly lowered the brain temperature at seizure onset (p<0.05). - Significantly increased mortality rate (p<0.001).[7]
A2AR knockout Preclinical (mice)Ethanol (B145695) withdrawal seizure model- Significantly reduced the severity of handling-induced convulsions during withdrawal.[15]
ZM 241385 (A2AR antagonist) Preclinical (mice)Ethanol withdrawal seizure model- Significantly attenuated the intensity of withdrawal-induced seizures.[15]

Key Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors, as well as the binding affinity (Ki) of unlabeled ligands.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue or cultured cells expressing A2ARs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for A2ARs (e.g., [³H]ZM 241385 or [³H]CGS 21680), and varying concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).[1][16]

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2AR ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and use the Cheng-Prusoff equation to calculate the Ki value from the IC50.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep Incubation Incubation with Radioligand & Test Compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties.

Detailed Methodology:

  • Cell Culture and Stimulation:

    • Culture cells stably expressing A2ARs (e.g., HEK293 or CHO cells) in 96-well plates.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound (agonist or antagonist) at various concentrations and incubate for a specific time at 37°C. For antagonist testing, co-incubate with a known A2AR agonist.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3][4][17][18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples by interpolating from the standard curve.

    • For agonists, plot the cAMP concentration against the ligand concentration to determine the EC50 value.

    • For antagonists, plot the inhibition of agonist-stimulated cAMP production against the antagonist concentration to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.

Detailed Methodology:

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal using stereotaxic coordinates.

    • Allow the animal to recover from surgery.

  • Perfusion and Sample Collection:

    • Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

    • Collect the resulting dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis:

    • Calculate the basal extracellular concentration of the neurotransmitter.

    • Analyze the changes in neurotransmitter levels in response to pharmacological challenges (e.g., administration of an A2AR antagonist) or behavioral tasks.

Conclusion

The A2A adenosine receptor stands as a pivotal regulator of neuronal function with profound implications for the pathophysiology of a range of devastating neurological disorders. The wealth of preclinical and clinical data strongly supports the therapeutic potential of targeting A2ARs, particularly with antagonists, for the management of Parkinson's disease, and increasingly, for Alzheimer's disease, Huntington's disease, and epilepsy. The continued elucidation of the intricate signaling networks modulated by A2ARs, coupled with the development of more selective and potent ligands, holds immense promise for the future of neurotherapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field, with the ultimate goal of translating fundamental scientific discoveries into effective clinical treatments.

References

The Modulatory Role of ST 1535 on cAMP Levels in Neuronal Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ST 1535 on cyclic adenosine (B11128) monophosphate (cAMP) levels in neuronal cells. This compound is a preferential A2A adenosine receptor antagonist, and its primary mechanism of action in modulating cAMP is through its interaction with adenosine receptors, which are critical regulators of neuronal function. This document summarizes the available quantitative data, outlines detailed experimental protocols for cAMP measurement, and visualizes the core signaling pathways involved.

Quantitative Data on this compound Activity

This compound competitively antagonizes the effects of adenosine receptor agonists on cAMP levels. The following table summarizes the inhibitory concentrations (IC50) of this compound at human A2A and A1 adenosine receptors. These data are derived from studies on cells engineered to express these specific human receptors.[1][2][3]

Receptor SubtypeAgonist UsedEffect on cAMPThis compound IC50 (nM)Cell System
Human Adenosine A2A ReceptorNECA (5'-N-Ethylcarboxamidoadenosine)Increase353 ± 30Cloned cells
Human Adenosine A1 ReceptorCHA (N6-Cyclohexyladenosine)Decrease510 ± 38Cloned cells

Data presented as mean ± standard error of the mean.

Signaling Pathways

The effect of this compound on cAMP levels in neuronal cells is primarily dictated by its antagonistic activity at A2A and A1 adenosine receptors, which are coupled to distinct G-protein signaling cascades.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is a Gs-protein coupled receptor (GPCR). Its activation typically leads to an increase in intracellular cAMP. This compound, as an antagonist, blocks this cascade.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ST1535 This compound ST1535->A2A_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB, Ion Channels) PKA->Downstream_Effectors Phosphorylates Neuronal_Response Neuronal Response Downstream_Effectors->Neuronal_Response Modulates

A2A Receptor Signaling Cascade

Adenosine A1 Receptor Signaling Pathway

The A1 receptor is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. By blocking this receptor, this compound can prevent this decrease.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates Gi_Protein Gi Protein A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ST1535 This compound ST1535->A1_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Neuronal_Response Neuronal Response Downstream_Effectors->Neuronal_Response Modulates

A1 Receptor Signaling Cascade

Experimental Protocols

The following section details a representative methodology for the quantification of cAMP levels in neuronal cell cultures, based on a competitive immunoassay principle. While the precise protocol used for the initial characterization of this compound is not exhaustively detailed in the primary literature, this protocol outlines a standard and robust approach.

Measurement of cAMP Accumulation in Cultured Neuronal Cells

This protocol is designed to measure the effect of this compound on agonist-stimulated cAMP accumulation.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Phosphodiesterase inhibitor (e.g., 0.75 mM IBMX)

  • Adenosine receptor agonist (e.g., NECA for A2A, CHA for A1)

  • This compound

  • Cell lysis buffer

  • cAMP assay kit (e.g., fluorescence-based, luminescence-based, or radioimmunoassay)[4][5]

  • Multi-well plates (e.g., 96- or 384-well)

  • Plate reader compatible with the chosen assay kit

Workflow Diagram:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Harvest_Cells 1. Harvest and Resuspend Neuronal Cells Seed_Cells 2. Seed Cells into Multi-well Plate Harvest_Cells->Seed_Cells Incubate_Cells 3. Incubate Overnight (for adherent cells) Seed_Cells->Incubate_Cells Preincubate_ST1535 4. Pre-incubate with This compound or Vehicle Incubate_Cells->Preincubate_ST1535 Add_Agonist 5. Add Adenosine Receptor Agonist Preincubate_ST1535->Add_Agonist Incubate_Treatment 6. Incubate for Stimulation Period Add_Agonist->Incubate_Treatment Lyse_Cells 7. Lyse Cells to Release cAMP Incubate_Treatment->Lyse_Cells Add_Reagents 8. Add cAMP Assay Reagents Lyse_Cells->Add_Reagents Incubate_Detection 9. Incubate for Detection Reaction Add_Reagents->Incubate_Detection Read_Plate 10. Read Plate on Compatible Reader Incubate_Detection->Read_Plate Generate_Curve 11. Generate cAMP Standard Curve Read_Plate->Generate_Curve Calculate_cAMP 12. Calculate cAMP Concentrations Generate_Curve->Calculate_cAMP Determine_IC50 13. Determine IC50 of this compound Calculate_cAMP->Determine_IC50

Workflow for cAMP Measurement

Procedure:

  • Cell Culture and Plating:

    • Culture neuronal cells to approximately 80% confluency.

    • Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Seed the cells into a multi-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Add the adenosine receptor agonist (e.g., NECA for A2A stimulation or CHA for A1 inhibition of forskolin-stimulated cAMP) to the wells.

    • Incubate for a defined stimulation period (e.g., 10-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Incubate for a short period (e.g., 10 minutes) with gentle agitation to ensure complete lysis.

    • Follow the specific instructions of the chosen cAMP assay kit for the addition of detection reagents (e.g., labeled cAMP and specific antibody).

    • Incubate for the recommended time to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a compatible plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the experimental samples from the standard curve.

    • Plot the agonist-stimulated cAMP levels against the concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound modulates cAMP levels in neuronal cells primarily through the competitive antagonism of A2A and A1 adenosine receptors. Its ability to block the A2A receptor prevents agonist-induced increases in cAMP, while its antagonism of the A1 receptor can disinhibit adenylyl cyclase, thereby preventing agonist-induced decreases in cAMP. The provided data and protocols offer a foundational understanding for researchers investigating the neuropharmacological properties of this compound and its potential therapeutic applications in neurological disorders where adenosine signaling and cAMP homeostasis are dysregulated.

References

Preclinical Profile of ST 1535: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a preferential adenosine (B11128) A2A receptor antagonist that has been investigated for its potential therapeutic application in Parkinson's disease. Preclinical studies in various animal models have been conducted to elucidate its pharmacological properties, efficacy, and mechanism of action. This document provides a comprehensive overview of the key preclinical findings for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy Studies

The preclinical development of this compound has centered on its ability to modulate motor function in animal models that mimic the motor deficits observed in Parkinson's disease. The primary findings from these studies are summarized below.

Data Summary

The following tables present a consolidated view of the quantitative data from key preclinical efficacy studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

AssayReceptorSpeciesCell LineParameterValueReference
Radioligand BindingAdenosine A2AHumanClonedIC50353 ± 30 nM[1]
Radioligand BindingAdenosine A1HumanClonedIC50510 ± 38 nM[1]

Table 2: In Vivo Efficacy in Mouse Models of Parkinson's Disease

Animal ModelExperimentRoute of AdministrationDose (mg/kg)Key FindingDuration of EffectReference
CGS 21680-induced CatalepsyAntagonism of A2A agonist-induced catalepsyOral5 and 10Significant antagonism of catalepsy-
Haloperidol-induced CatalepsyAntagonism of dopamine (B1211576) D2 receptor blockade-induced catalepsyOral5, 10, 20Dose-dependent antagonism of catalepsyUp to 7 hours[1]
Spontaneous Locomotor ActivityInduction of hypermotilityOral5, 10, 20Dose-dependent increase in motor activityUp to 7 hours[1]
L-DOPA Potentiation in Haloperidol-induced CatalepsyPotentiation of L-DOPA's anticataleptic effectOral1.25 and 2.5Significant potentiation of L-DOPA's effect-[1]
MPTP-induced NeurodegenerationNeuroprotection against dopaminergic neuron lossIntraperitoneal2Complete prevention of TH-positive neuron loss in the SNc-
MPTP-induced GliosisAnti-inflammatory effectIntraperitoneal2Complete prevention of microglial activation (CD11b immunoreactivity)-[2]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Animal ModelExperimentRoute of AdministrationDose (mg/kg)Key FindingReference
6-OHDA Lesioned RatsPotentiation of L-DOPA-induced contralateral rotationsIntraperitoneal20Significant potentiation of a threshold dose of L-DOPA (3 mg/kg)[3]
6-OHDA Lesioned RatsAssessment of dyskinesia (subchronic treatment)Intraperitoneal20 (twice daily for 18 days) + L-DOPA (3 mg/kg)Did not induce sensitization to turning behavior or abnormal involuntary movements[3]
Tacrine-induced Jaw TremorsReduction of parkinsonian-like tremorsIntraperitoneal20Significant reduction in jaw tremors[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Haloperidol-Induced Catalepsy in Mice

Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Animals: Male mice.

Procedure:

  • Animals are habituated to the testing environment.

  • Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

  • At a specified time post-haloperidol administration (e.g., 30-60 minutes), this compound or vehicle is administered orally.

  • Catalepsy is measured at various time points post-ST 1535 administration (e.g., 30, 60, 90, 120 minutes, and up to 7 hours).

  • The bar test is commonly used for catalepsy assessment. The mouse's forepaws are placed on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high).

  • The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).

L-DOPA Potentiation in 6-OHDA-Lesioned Rats

Objective: To evaluate the ability of this compound to enhance the motor effects of a sub-threshold dose of L-DOPA in a unilateral model of Parkinson's disease.

Animals: Male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.

Procedure:

  • Rats are screened for successful lesions by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

  • On the test day, animals are administered this compound (e.g., 20 mg/kg, i.p.) or vehicle.

  • After a specified pretreatment time, a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered.

  • Immediately after L-DOPA administration, the number of full contralateral (away from the lesioned side) rotations is recorded over a defined period (e.g., 2 hours).

Spontaneous Locomotor Activity in Mice

Objective: To determine the effect of this compound on spontaneous movement.

Animals: Male mice.

Procedure:

  • Mice are individually placed in activity monitoring chambers (e.g., automated photo-beam activity cages).

  • Following an acclimatization period, this compound or vehicle is administered orally.

  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for several hours.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing the A2A adenosine receptor, which is highly expressed in the striatum and co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. By blocking the A2A receptor, this compound reduces the inhibitory effect of adenosine on D2 receptor signaling, thereby restoring a more balanced activity in the basal ganglia motor circuit.

A2A_Signaling_Pathway cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) cluster_1 Overall Effect on Motor Control D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron_Output Neuronal Firing (Inhibition of Movement) PKA->Neuron_Output Promotes Dopamine Dopamine Dopamine->D2R Activates Adenosine Adenosine Adenosine->A2AR Activates ST1535 This compound ST1535->A2AR Blocks Dopamine_Loss Parkinson's Disease: ↓ Dopamine ↑ Adenosine Tone Indirect_Pathway_Activity Indirect Pathway Overactivity Dopamine_Loss->Indirect_Pathway_Activity Motor_Deficits Motor Deficits (Bradykinesia, Rigidity) Indirect_Pathway_Activity->Motor_Deficits ST1535_Effect This compound (A2A Antagonist) Pathway_Normalization Normalization of Indirect Pathway ST1535_Effect->Pathway_Normalization Motor_Improvement Improved Motor Function Pathway_Normalization->Motor_Improvement

A2A Receptor Signaling in Parkinson's Disease and the Action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential anti-parkinsonian drug like this compound in a preclinical setting.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models (Parkinson's Disease) cluster_2 Pharmacokinetics & Toxicology Receptor_Binding Receptor Binding Assays (A2A, A1, etc.) Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Haloperidol_Model Haloperidol-induced Catalepsy (Mice) Functional_Assay->Haloperidol_Model OHDA_Model 6-OHDA Lesion Model (Rats) Functional_Assay->OHDA_Model MPTP_Model MPTP Model (Mice) Functional_Assay->MPTP_Model PK_Studies Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) Haloperidol_Model->PK_Studies OHDA_Model->PK_Studies MPTP_Model->PK_Studies Tox_Studies Toxicology Studies (Acute, Sub-chronic) PK_Studies->Tox_Studies

Preclinical Evaluation Workflow for Anti-Parkinsonian Compounds.

Pharmacokinetics and Toxicology

While the pharmacodynamic effects of this compound have been characterized as long-lasting, detailed public information on its pharmacokinetic profile (including Cmax, Tmax, half-life, bioavailability, and metabolism) and comprehensive toxicology studies in animal models is limited in the currently available scientific literature. Further studies are required to fully delineate these aspects of the compound's preclinical profile.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its mechanism of action as a preferential A2A adenosine receptor antagonist translates to significant efficacy in reversing motor deficits and potentiating the effects of L-DOPA in multiple rodent models of the disease. Furthermore, studies suggest that this compound may also possess neuroprotective and anti-inflammatory properties. While the existing data are promising, a more complete understanding of its pharmacokinetic and safety profile will be crucial for its continued development.

References

Methodological & Application

Application Notes and Protocols for ST 1535 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a potent and selective preferential antagonist of the Adenosine (B11128) A2A receptor (A2AR). In preclinical studies, it has demonstrated significant potential in models of neurological disorders, particularly Parkinson's disease. This compound has been shown to produce long-lasting pharmacodynamic effects in mice, including the antagonism of catalepsy and the induction of hypermotility, suggesting its utility in investigating the role of A2AR in motor control and neurodegeneration.[1] This document provides detailed protocols for the in vivo administration of this compound to mice, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mice
Dosage (mg/kg, oral)Mouse ModelObserved EffectDuration of EffectReference
1.25 - 2.5Haloperidol-induced catalepsyPotentiation of L-dopa effectsNot specified[1]
5 - 10CGS 21680-induced catalepsyAntagonism of catalepsyNot specified[1]
5 - 20NormalInduction of hypermotilityUp to 7 hours[1]
5 - 20Haloperidol-induced catalepsyAntagonism of catalepsyUp to 7 hours[1]

Experimental Protocols

Materials
  • This compound (powder)

  • Vehicle solution (see below for preparation)

  • Male mice (e.g., C57BL/6)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Analytical balance

  • Vortex mixer

  • Standard animal housing and handling equipment

Vehicle Preparation

While the specific vehicle used in the primary study on this compound is not detailed, a common and effective vehicle for oral administration of hydrophobic compounds in mice can be formulated as follows. It is recommended to perform a small pilot study to ensure the solubility and stability of this compound in the chosen vehicle.

Recommended Vehicle: 10% DMSO, 40% PEG 300, 5% Tween 80 in saline.

Preparation:

  • In a sterile tube, add the required volume of Dimethyl sulfoxide (B87167) (DMSO).

  • Add the this compound powder to the DMSO and vortex until fully dissolved.

  • Add Polyethylene glycol 300 (PEG 300) and vortex thoroughly.

  • Add Tween 80 and vortex until the solution is homogeneous.

  • Add sterile saline to the final volume and vortex extensively to ensure a uniform suspension.

This compound Solution Preparation
  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during administration.

  • Follow the vehicle preparation steps above to dissolve the calculated amount of this compound. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml administration volume), dissolve 1 mg of this compound in 1 ml of the vehicle.

In Vivo Administration Protocol: Oral Gavage
  • Animal Handling: Acclimatize the mice to the experimental conditions for at least one week prior to the study. Handle the mice gently to minimize stress.

  • Dosage Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight. A typical administration volume is 10 ml/kg.

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound solution into a 1 ml syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the solution.

    • Withdraw the gavage needle and return the mouse to its cage.

  • Monitoring: Observe the mice for any signs of distress or adverse effects immediately after administration and at regular intervals as required by the experimental design.

  • Control Group: A control group receiving the vehicle only should be included in all experiments.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, there is a depletion of dopamine. Adenosine, acting on A2A receptors, has an opposing effect to dopamine. By blocking the A2A receptor, this compound can help to restore the balance in neuronal signaling, thereby alleviating motor symptoms.

ST1535_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatum) Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates ST1535 This compound ST1535->A2AR Blocks cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Dopamine_Effect Dopaminergic Effect (Motor Control) PKA->Dopamine_Effect Inhibits

Caption: this compound blocks the Adenosine A2A receptor signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

Experimental_Workflow start Start: Acclimatize Mice animal_prep Animal Preparation (e.g., Haloperidol Injection) start->animal_prep grouping Randomly Assign to Groups (Vehicle, this compound Doses) animal_prep->grouping dosing Oral Administration (Vehicle or this compound) grouping->dosing behavioral Behavioral Testing (e.g., Catalepsy, Locomotor Activity) dosing->behavioral data_collection Data Collection and Analysis behavioral->data_collection end End: Report Findings data_collection->end

References

Application Notes and Protocols for ST 1535 in the 6-OHDA Rat Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD). The information compiled from peer-reviewed studies is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

This compound has demonstrated significant efficacy in preclinical models of PD, primarily by potentiating the effects of L-DOPA and exhibiting neuroprotective and anti-inflammatory properties. These notes offer detailed protocols for key experiments and present quantitative data in a structured format to facilitate experimental design and data comparison.

Mechanism of Action

This compound acts as a preferential adenosine A2A receptor antagonist.[1][2] In the context of Parkinson's disease, the antagonism of A2A receptors in the basal ganglia, particularly in the striatum, is believed to counteract the overactivity of the indirect pathway that results from dopamine (B1211576) depletion. This modulation helps to restore motor function. Furthermore, studies suggest that this compound possesses neuroprotective and anti-inflammatory effects, which may slow the progression of neurodegeneration.[3]

ST1535_Mechanism_of_Action cluster_0 Striatal Neuron cluster_1 Therapeutic Intervention D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GABA_Neuron GABAergic Neuron (Indirect Pathway) PKA->GABA_Neuron Activates Motor_Output Motor Output GABA_Neuron->Motor_Output Inhibits Motor Function Dopamine Dopamine (Depleted in PD) Dopamine->D2R Reduced Stimulation Adenosine Adenosine Adenosine->A2AR ST1535 This compound ST1535->A2AR Antagonizes

Caption: Proposed signaling pathway of this compound in Parkinson's disease.

Data Presentation

Table 1: Behavioral Effects of this compound in 6-OHDA Lesioned Rats
Treatment GroupDoseOutcome MeasureResultReference
This compound (acute) + L-DOPA20 mg/kg (i.p.) + 3 mg/kg (i.p.)Contralateral RotationsPotentiated L-DOPA induced turning behavior[1]
This compound (subchronic) + L-DOPA20 mg/kg (i.p., twice daily for 18 days) + 3 mg/kg (i.p.)Contralateral Rotations & AIMsSimilar rotations to high-dose L-DOPA without inducing sensitization or abnormal involuntary movements[1]
This compound (acute)20 mg/kg (i.p.)Jaw Tremors (Tacrine Model)Reduced jaw tremors[1]
This compound alone2.5-40 mg/kg (p.o.)Ipsilateral RotationsDose-related increase in ipsilateral rotations[4]
This compound + L-DOPA40 mg/kg (p.o.) + 7 mg/kg (i.p.)Contralateral RotationsEnhanced intensity and duration of rotation[4]
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in an MPTP Mouse Model

Note: While this data is from an MPTP mouse model, it provides valuable insights into the potential neuroprotective effects of this compound that can be investigated in the 6-OHDA rat model.

Treatment GroupOutcome MeasureResultReference
MPTP (20 mg/kg) + this compound (2 mg/kg)Dopaminergic Neuron Loss (SNc)Completely prevented the 32% loss of dopaminergic neurons[3]
MPTP (20 mg/kg) + this compound (2 mg/kg)Tyrosine Hydroxylase (TH) Decrease (CPu)Prevented the 25% decrease in TH[3]
MPTP (20 mg/kg) + this compound (2 mg/kg)Microglial Activation (CD11b immunoreactivity)Totally prevented in both SNc and CPu[3]
MPTP (20 mg/kg) + this compound (2 mg/kg)Astroglial Activation (GFAP increase)Partially blocked in the SNc and CPu[3]

Experimental Protocols

6-OHDA Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.[5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Sterile saline (0.9% NaCl) with 0.02% ascorbic acid

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Dental drill

  • Sutures or staples

Procedure:

  • Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[5]

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.[5]

  • Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole at the desired coordinates for the MFB. Typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[5]

  • 6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse approximately 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[5] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including placing food and water on the cage floor for easy access. Monitor the animal's weight and health for several days.

G_6OHDA_Lesion_Workflow cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgery A Animal Acclimatization B Prepare 6-OHDA Solution A->B C Anesthetize Rat B->C D Mount in Stereotaxic Frame C->D E Perform Craniotomy D->E F Inject 6-OHDA into MFB E->F G Suture Incision F->G H Post-operative Care G->H I Allow for Lesion Development (2-3 weeks) H->I

Caption: Experimental workflow for 6-OHDA lesioning in rats.

Administration of this compound

This compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes. The vehicle and dosage will depend on the specific experimental design.

Example Protocol (in combination with L-DOPA):

  • Acute Study: Administer this compound (e.g., 20 mg/kg, i.p.) 30 minutes prior to the administration of a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.).[1]

  • Subchronic Study: Administer this compound (e.g., 20 mg/kg, i.p.) twice daily for a specified period (e.g., 18 days), with L-DOPA (e.g., 3 mg/kg, i.p.) co-administered with one of the daily this compound doses.[1]

Behavioral Assessment

a. Rotational Behavior: This is a classic test to assess motor asymmetry in unilaterally lesioned rats.[7]

Procedure:

  • Place the rat in a circular arena.

  • Administer a dopamine agonist (e.g., apomorphine (B128758), 0.2 mg/kg, i.p.) or a dopamine-releasing agent (e.g., amphetamine, 5 mg/kg, i.p.).[5]

  • Record the number of full 360° turns, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a set period (e.g., 30-90 minutes).[5]

  • Successful lesioning is often confirmed by a significant number of contralateral rotations with apomorphine or ipsilateral rotations with amphetamine.[5]

b. Cylinder Test: This test evaluates forelimb use asymmetry.

Procedure:

  • Place the rat in a transparent cylinder.

  • Videotape the rat's exploratory behavior for a set period (e.g., 5 minutes).

  • Count the number of times the rat rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.

  • Calculate the percentage of contralateral forelimb use to assess the degree of motor impairment.

c. Forepaw Adjusting Steps (FAS) Test: This test assesses skilled forelimb motor function.[8]

Procedure:

  • Hold the rat with its body supported, allowing one forelimb to be free.

  • Move the rat sideways along a surface and count the number of adjusting steps made by the free forelimb.

  • Repeat for the other forelimb.

  • A deficit in the number of adjusting steps on the contralateral side indicates motor impairment.

Histological and Biochemical Analysis

a. Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.

Procedure:

  • At the end of the experiment, perfuse the rats with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in paraformaldehyde.

  • Cryoprotect the brains in a sucrose (B13894) solution.

  • Section the brains (e.g., 40 µm sections) through the substantia nigra pars compacta (SNc) and striatum.

  • Perform immunohistochemical staining using an antibody against TH.

  • Quantify the number of TH-positive cells in the SNc and the density of TH-positive fibers in the striatum using stereological methods. A significant reduction in TH-positive cells and fibers in the lesioned hemisphere confirms the extent of the lesion.[9]

b. Assessment of Neuroinflammation: Immunohistochemistry for markers of microglia (e.g., CD11b or Iba1) and astrocytes (e.g., GFAP) can be performed to evaluate the anti-inflammatory effects of this compound.[3]

Logical_Relationship_Diagram cluster_0 Experimental Model cluster_1 Intervention cluster_2 Outcome Measures cluster_3 Therapeutic Potential Model 6-OHDA Rat Model of Parkinson's Treatment This compound Administration Model->Treatment Behavior Behavioral Assessments (e.g., Rotational Behavior, Cylinder Test) Treatment->Behavior Histo Histological Analysis (e.g., TH Staining) Treatment->Histo Biochem Biochemical Analysis (e.g., Neuroinflammation Markers) Treatment->Biochem Outcome Evaluation of Therapeutic Efficacy Behavior->Outcome Histo->Outcome Biochem->Outcome

Caption: Logical relationship of experimental components.

Conclusion

The adenosine A2A receptor antagonist this compound shows considerable promise as a therapeutic agent for Parkinson's disease. In the 6-OHDA rat model, it has been shown to potentiate the effects of L-DOPA without exacerbating side effects.[1] Furthermore, evidence from related neurotoxin models suggests that this compound may also possess disease-modifying properties through its neuroprotective and anti-inflammatory actions.[3] The protocols and data presented in these application notes provide a solid foundation for further investigation into the therapeutic potential of this compound for Parkinson's disease.

References

Application Notes and Protocols for ST 1535 Locomotor Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the impact of ST 1535 on locomotor activity in rodents. The following sections detail the mechanism of action of this compound, a step-by-step experimental protocol for locomotor activity testing, and data presentation guidelines.

Introduction to this compound

This compound is a preferential antagonist of the A2A adenosine (B11128) receptor.[1][2][3][4] In preclinical studies, antagonism of the A2A adenosine receptor has shown potential therapeutic benefits in conditions such as Parkinson's disease.[1][3][5] this compound has been demonstrated to induce hypermotility in mice and antagonize catalepsy, with effects observed for up to 7 hours.[1][5] It competitively inhibits the A2A adenosine receptor, which is involved in modulating motor activity.[1][3]

Key Signaling Pathway

The mechanism of action of this compound involves the blockade of A2A adenosine receptors, which are highly expressed in the basal ganglia, a key brain region for motor control. In Parkinson's disease, there is a degeneration of dopaminergic neurons. A2A adenosine receptors form heterodimers with dopamine (B1211576) D2 receptors and their activation inhibits D2 receptor signaling. By blocking the A2A receptor, this compound can potentiate dopamine D2 receptor function, thereby leading to an increase in motor activity.

ST1535_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatum) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates AC Adenylyl Cyclase A2A_Receptor->AC Stimulates D2_Receptor D2 Receptor D2_Receptor->AC Inhibits Increased_Motor_Activity Increased Motor Activity D2_Receptor->Increased_Motor_Activity Promotes cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Motor_Output Decreased Motor Activity PKA->Motor_Output ST_1535 This compound ST_1535->A2A_Receptor Blocks Dopamine Dopamine Dopamine->D2_Receptor Activates

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocol: Locomotor Activity Assessment

This protocol is designed to assess the effects of this compound on spontaneous locomotor activity in mice using an open field test.

Materials and Apparatus
  • Test Compound: this compound

  • Vehicle: Appropriate vehicle for this compound dissolution (e.g., saline, DMSO).

  • Test Subjects: Adult mice (specific strain, age, and sex should be consistent throughout the study).

  • Open Field Arena: A square or circular arena with walls to prevent escape. The arena should be equipped with an automated activity monitoring system using infrared beams or a video tracking system. A common dimension for a mouse open field is 40 cm x 40 cm x 30 cm.[1]

  • Animal Scale: For accurate dosing.

  • Syringes and Needles: For compound administration (e.g., oral gavage or intraperitoneal injection).

Experimental Workflow

Locomotor_Activity_Workflow cluster_acclimation Acclimation Phase cluster_preparation Preparation & Dosing cluster_testing Testing Phase cluster_data Data Analysis A1 Transport mice to testing room A2 Acclimate for 30-60 minutes A1->A2 B1 Prepare this compound and vehicle solutions B2 Weigh mice and calculate dose B1->B2 B3 Administer this compound or vehicle (p.o. or i.p.) B2->B3 C1 Place individual mouse in open field arena B3->C1 C2 Record locomotor activity for a defined period (e.g., 60 minutes) C1->C2 D1 Extract locomotor parameters C2->D1 D2 Perform statistical analysis D1->D2

Figure 2: Experimental workflow for locomotor activity testing.
Step-by-Step Procedure

  • Acclimation:

    • Transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.[2]

    • Ensure the testing room has controlled lighting and minimal noise.

  • Habituation (Optional but Recommended):

    • On the day before the test, handle each mouse and place it in the open field arena for a short period (e.g., 5-10 minutes) to reduce novelty-induced hyperactivity on the test day.

  • Compound Preparation and Administration:

    • Prepare fresh solutions of this compound and the vehicle on the day of testing.

    • Weigh each mouse to determine the precise volume for administration.

    • Administer this compound or vehicle via the chosen route (oral or intraperitoneal). Recommended oral doses of this compound to induce hypermotility range from 5 to 20 mg/kg.[1][5]

    • Allow for a pre-treatment period between administration and testing (e.g., 15-30 minutes) for the compound to take effect.

  • Locomotor Activity Recording:

    • Gently place each mouse into the center of the open field arena.

    • Start the automated recording system immediately.

    • Record locomotor activity for a predetermined duration. Given that the effects of this compound can last for several hours, a recording period of at least 60 minutes is recommended, with the data binned into smaller time intervals (e.g., 5-minute bins) to analyze the time course of the effect.[1]

    • The experimenter should leave the room during the recording period to avoid influencing the animal's behavior.

  • Data Collection and Analysis:

    • At the end of the recording session, return the mouse to its home cage.

    • Clean the arena thoroughly between each trial with a 70% ethanol (B145695) solution to eliminate olfactory cues.[2]

    • The automated system will provide data on various locomotor parameters.

Data Presentation

The following parameters are typically measured in an open field test:

  • Horizontal Activity: Total distance traveled, number of ambulatory movements.

  • Vertical Activity (Rearing): Number of vertical beam breaks or rearing events.

  • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Stereotypic Counts: Repetitive movements.

The collected data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Locomotor Activity (Example Data)
Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing FrequencyTime in Center (s)
Vehicle01500 ± 15030 ± 545 ± 8
This compound52500 ± 20050 ± 760 ± 10
This compound103500 ± 250 70 ± 975 ± 12
This compound204000 ± 300 85 ± 1180 ± 14

Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control group.

Table 2: Time Course of this compound Effect on Horizontal Activity (Example Data)
Treatment GroupDose (mg/kg)0-15 min (cm)15-30 min (cm)30-45 min (cm)45-60 min (cm)
Vehicle0500 ± 50400 ± 40300 ± 30300 ± 30
This compound101000 ± 100 900 ± 90850 ± 85 750 ± 75

Note: Data are presented as mean ± SEM. **p < 0.01 compared to vehicle control group for the corresponding time bin.

Conclusion

This protocol provides a framework for conducting and analyzing locomotor activity studies with this compound. By following these guidelines, researchers can obtain robust and reproducible data to characterize the pharmacological effects of this A2A adenosine receptor antagonist on motor function. It is crucial to maintain consistency in experimental conditions and to include appropriate control groups for valid data interpretation.

References

Dissolving ST 1535 for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and in vivo administration of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist. The provided methodologies are based on established practices for in vivo studies and aim to ensure safe and effective delivery of the compound to animal models.

Introduction

This compound is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Due to its therapeutic potential, this compound is a compound of interest for in vivo research in models of neurological disorders, such as Parkinson's disease, and other conditions where A2A receptor modulation is implicated. A critical first step in conducting such studies is the proper dissolution and formulation of this compound for administration to laboratory animals.

Data Presentation

Solubility and Recommended Solvents

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, it is crucial to prepare a formulation that is both effective in solubilizing the compound and safe for the animal model. This typically involves creating a stock solution in DMSO and then diluting it with a suitable vehicle to a final concentration that minimizes potential solvent toxicity.

ParameterValueReference
Primary Solvent Dimethyl Sulfoxide (DMSO)[1]
Recommended Final DMSO Concentration (Oral Gavage) < 10%[2]
Common Co-solvents/Vehicles Phosphate-Buffered Saline (PBS), Saline, Polyethylene Glycol (PEG), Tween 80[3][4]
In Vivo Administration Data (Oral Gavage in Mice)

Published studies have utilized oral gavage for the administration of this compound in mice. The following table summarizes the reported dosage range.

SpeciesRoute of AdministrationDosage Range
MouseOral1.25 - 20 mg/kg

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a dosing solution of this compound for oral administration in mice. It is essential to perform a small-scale solubility test with the specific batch of this compound and the chosen vehicle to ensure complete dissolution before preparing the full volume.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed for the study cohort.

  • Prepare a stock solution in DMSO:

    • Weigh the calculated amount of this compound powder and place it in a sterile, amber vial.

    • Add a minimal amount of DMSO to completely dissolve the powder. For example, to achieve a high-concentration stock, you might aim for 50-100 mg/mL.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution. Visually inspect for any particulate matter.

  • Prepare the final dosing solution:

    • This protocol aims for a final DMSO concentration of 5%.

    • Calculate the volume of the DMSO stock solution and the volume of sterile PBS required to achieve the desired final concentration of this compound and 5% DMSO.

    • Example Calculation for a 10 mg/kg dose in a 25g mouse with a gavage volume of 100 µL:

      • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

      • Final concentration in dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL

      • If the DMSO stock is 50 mg/mL, you will need 5 µL of the stock solution per 100 µL of final solution.

      • To make 1 mL of the final dosing solution (enough for 10 mice), you would need 50 µL of the 50 mg/mL DMSO stock and 950 µL of sterile PBS.

    • In a sterile tube, add the calculated volume of sterile PBS.

    • While vortexing the PBS, slowly add the calculated volume of the this compound DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS (e.g., 5% DMSO in PBS) without this compound.

Storage:

  • The DMSO stock solution should be stored at -20°C for long-term storage.

  • The final dosing solution should be prepared fresh on the day of the experiment.

Mandatory Visualizations

Signaling Pathway of Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a Gs-protein coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes. This compound, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ST1535 This compound ST1535->A2AR Blocks G_Protein Gs Protein A2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound In Vivo Administration

The following diagram outlines the key steps for preparing and administering this compound in an in vivo experimental setting.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in DMSO to create Stock Solution weigh->dissolve_dmso dilute Dilute Stock Solution in Vehicle to Final Concentration dissolve_dmso->dilute prepare_vehicle Prepare Vehicle (e.g., PBS) prepare_vehicle->dilute administer Administer to Animal Model (e.g., Oral Gavage) dilute->administer prepare_control Prepare Vehicle Control (DMSO in Vehicle) prepare_control->administer observe Observe and Collect Data administer->observe end End observe->end

Caption: Workflow for the preparation and in vivo administration of this compound.

References

Application Notes and Protocols: Immunohistochemistry for A2A Receptors Following ST 1535 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a preferential antagonist of the A2A adenosine (B11128) receptor (A2AR), a Gs protein-coupled receptor predominantly expressed in the basal ganglia.[1][2][3] Antagonism of A2AR is a promising therapeutic strategy for non-dopaminergic treatment of Parkinson's disease.[2][4] this compound competitively blocks the A2AR, thereby modulating downstream signaling pathways, including the reduction of intracellular cyclic AMP (cAMP) levels.[1][2][3] These application notes provide a detailed protocol for the immunohistochemical analysis of A2A receptors in tissue samples following treatment with this compound, enabling researchers to investigate changes in receptor expression and localization.

While direct immunohistochemical studies detailing the effect of this compound on A2A receptor expression are not extensively documented in publicly available literature, this document outlines a comprehensive protocol based on established methods for A2A receptor immunohistochemistry. The provided data tables are illustrative examples of how to present quantitative findings from such studies.

A2A Receptor Signaling Pathway

The A2A receptor is a Gs protein-coupled receptor that, upon activation by adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, influencing gene expression and cellular function.[5] The antagonist this compound acts by blocking the binding of adenosine to the A2A receptor, thereby inhibiting this signaling pathway.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2AR Activates ST1535 This compound (Antagonist) ST1535->A2AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A2A Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from immunohistochemical analysis. These tables are for illustrative purposes and do not represent actual experimental results for this compound.

Table 1: A2A Receptor Immunoreactivity in Striatal Sections

Treatment GroupNA2A+ Cells / mm² (Mean ± SEM)Staining Intensity (Arbitrary Units, Mean ± SEM)
Vehicle Control8250 ± 151.8 ± 0.2
This compound (1 mg/kg)8245 ± 181.7 ± 0.3
This compound (5 mg/kg)8255 ± 201.9 ± 0.2
This compound (10 mg/kg)8248 ± 121.8 ± 0.1

Table 2: Subcellular Localization of A2A Receptors

Treatment GroupN% Membranous Staining% Cytoplasmic Staining
Vehicle Control875 ± 525 ± 5
This compound (5 mg/kg)872 ± 628 ± 6
A2AR Agonist845 ± 855 ± 8

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of A2A receptors in brain tissue.

Experimental Workflow

IHC_Workflow A Tissue Preparation (Fixation & Sectioning) B Antigen Retrieval (Heat-Induced) A->B C Blocking (Non-specific binding) B->C D Primary Antibody Incubation (Anti-A2A Receptor) C->D E Secondary Antibody Incubation (Labeled) D->E F Detection (Chromogenic or Fluorescent) E->F G Imaging & Analysis (Microscopy & Quantification) F->G

Caption: General Immunohistochemistry Experimental Workflow.
Detailed Protocol

1. Tissue Preparation

  • Animal Model: C57BL/6J mice are administered vehicle or this compound at desired concentrations.

  • Perfusion and Fixation: Following the treatment period, animals are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fixation and Cryoprotection: Brains are dissected and post-fixed in 4% PFA overnight at 4°C. Subsequently, tissues are cryoprotected by immersion in a sucrose (B13894) solution gradient (e.g., 15% then 30%) in PBS at 4°C until they sink.

  • Sectioning: Brains are frozen and sectioned on a cryostat at a thickness of 30-40 µm. Sections are stored in a cryoprotectant solution at -20°C until use.

2. Immunohistochemistry

  • Washing: Free-floating sections are washed three times in PBS for 10 minutes each to remove the cryoprotectant.

  • Antigen Retrieval: For improved antibody binding, heat-induced antigen retrieval can be performed by incubating sections in a sodium citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80°C for 30 minutes. Sections are then allowed to cool to room temperature.

  • Blocking: To block non-specific antibody binding, sections are incubated for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against the A2A receptor (e.g., rabbit anti-A2A adenosine receptor antibody) diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Secondary Antibody Incubation: After washing three times in PBS, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

  • Signal Amplification and Detection:

    • For Chromogenic Detection: Sections are incubated with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature. After washing, the signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.

    • For Fluorescent Detection: Sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

  • Mounting and Coverslipping: Stained sections are mounted onto glass slides, air-dried, and coverslipped with an appropriate mounting medium.

3. Imaging and Analysis

  • Microscopy: Sections are imaged using a bright-field microscope (for chromogenic staining) or a fluorescence or confocal microscope (for fluorescent staining).

  • Image Analysis: Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji). This can include:

    • Cell Counting: Counting the number of A2A receptor-positive cells within a defined region of interest (ROI).

    • Staining Intensity Measurement: Measuring the mean optical density or fluorescence intensity within the ROI.

    • Subcellular Localization Analysis: Assessing the proportion of staining localized to the cell membrane versus the cytoplasm.

Conclusion

This document provides a framework for researchers interested in investigating the effects of the A2A receptor antagonist this compound on A2A receptor expression and localization using immunohistochemistry. The provided protocols and data presentation formats are intended to serve as a guide for designing and executing rigorous and reproducible experiments in this area of research. While specific data on this compound's effect on A2A receptor IHC is limited, the methodologies outlined here are standard in the field and can be adapted to address this important scientific question.

References

Application Notes and Protocols for Measuring Dopamine Levels in Response to ST 1535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a potent and selective antagonist for the adenosine (B11128) A2A receptor, demonstrating potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. The compound's mechanism of action is closely linked to the modulation of the dopaminergic system. Adenosine A2A receptors are highly expressed in dopamine-rich regions of the brain, particularly the striatum, where they form heteromers with dopamine (B1211576) D2 receptors.[[“]][[“]] There is a functional antagonistic interaction between these two receptors.[[“]][3] Activation of A2A receptors inhibits the function of D2 receptors.[3] Consequently, by blocking A2A receptors, this compound is hypothesized to enhance dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency.

These application notes provide detailed protocols for the preclinical assessment of this compound's effect on extracellular dopamine levels in the rodent striatum using in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Signaling Pathway: A2A and D2 Receptor Interaction

The primary mechanism through which this compound influences dopamine signaling is by antagonizing the A2A receptor, which in turn disinhibits the D2 receptor. In striatal neurons, A2A and D2 receptors are co-localized and can form heteromeric complexes.[[“]] Activation of the A2A receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity. This cascade can reduce the affinity of D2 receptors for dopamine and dampen their signaling output. By blocking the A2A receptor, this compound prevents this inhibitory crosstalk, thereby enhancing the function of D2 autoreceptors and postsynaptic receptors, which is expected to lead to an increase in extracellular dopamine levels.

A2A_D2_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft ST1535 This compound A2A A2A Receptor ST1535->A2A Antagonizes AC Adenylyl Cyclase A2A->AC Activates (+) D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle D2_auto->DA_vesicle Inhibits (-) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates (+) PKA->D2_auto Inhibits (-) DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse

Caption: A2A-D2 receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rodent Striatum

This protocol describes the surgical implantation of a microdialysis probe and the subsequent collection of extracellular fluid from the striatum of a freely moving rat.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannula

  • Syringe pump and gastight syringes

  • Artificial cerebrospinal fluid (aCSF), filtered and degassed

  • Fraction collector (refrigerated)

  • This compound, vehicle solution

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.

  • Surgical Implantation:

    • Expose the skull and identify bregma.

    • Based on a rat brain atlas, determine the coordinates for the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.5 mm from dura).

    • Drill a small hole at the target coordinates.

    • Slowly lower the guide cannula to a position just above the striatum and secure it with dental cement and skull screws.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

    • Connect the probe inlet to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).

    • Connect the probe outlet to a refrigerated fraction collector.

    • Allow the system to equilibrate for 2-3 hours to establish a stable baseline.

  • Sample Collection:

    • Collect at least 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing an antioxidant (e.g., 2 µL of 0.1 M perchloric acid) to prevent dopamine degradation.

    • Administer this compound or vehicle (e.g., intraperitoneally or subcutaneously) at the desired dose.

    • Continue collecting dialysate fractions for at least 3-4 hours post-administration.

  • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until HPLC-ECD analysis.

Protocol 2: Dopamine Quantification by HPLC-ECD

This protocol outlines the analysis of dopamine concentrations in the collected microdialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

  • Reversed-phase C18 column.

  • Mobile phase (e.g., a mixture of sodium phosphate, EDTA, 1-octanesulfonic acid, and methanol, adjusted to an acidic pH).

  • Dopamine standards of known concentrations.

  • Perchloric acid.

Procedure:

  • System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved. Set the ECD potential to an optimal voltage for dopamine oxidation (e.g., +0.7 V).

  • Standard Curve Generation:

    • Prepare a series of dopamine standards of known concentrations (e.g., from 0.5 to 50 pg/µL).

    • Inject a fixed volume (e.g., 10 µL) of each standard into the HPLC system.

    • Record the peak area for each concentration and generate a standard curve by plotting peak area against dopamine concentration.

  • Sample Analysis:

    • Thaw the microdialysate samples on ice.

    • Centrifuge the samples to pellet any precipitates.

    • Inject a fixed volume of the supernatant from each sample into the HPLC system.

  • Data Quantification:

    • Identify and integrate the dopamine peak in the chromatogram based on the retention time of the dopamine standard.

    • Calculate the concentration of dopamine in each sample by comparing its peak area to the standard curve.

    • Express the results as a percentage change from the average baseline concentration for each animal.

Experimental Workflow Diagram

experimental_workflow cluster_animal_prep Animal Preparation & Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic surgery Implant Guide Cannula (Striatum) stereotaxic->surgery recovery Surgical Recovery (24-48h) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (1 µL/min) probe_insertion->perfusion equilibration Equilibrate (2-3h) perfusion->equilibration baseline Collect Baseline Samples (3-4 fractions) equilibration->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug Collect Post-Dose Samples (3-4h) drug_admin->post_drug storage Store Samples at -80°C post_drug->storage hplc HPLC-ECD Analysis storage->hplc quantification Quantify Dopamine Levels hplc->quantification data_analysis Data Analysis (% Baseline) quantification->data_analysis

Caption: Workflow for measuring dopamine response to this compound.

Data Presentation

The following tables present representative data illustrating the expected effects of an A2A antagonist on extracellular dopamine levels in the rodent striatum. Basal dopamine levels are typically in the low nanomolar range. Following administration of an effective dose of an A2A antagonist, an increase in extracellular dopamine is anticipated. Note that the magnitude of the effect can vary depending on the specific compound, dose, and brain region. For instance, some studies with A2A antagonists have shown significant increases in dopamine, while others have reported decreases in specific contexts.[3][4] The data below is a hypothetical representation of a positive modulatory effect.

Table 1: Extracellular Dopamine Concentration (nM) in Striatal Dialysates

Time (minutes)Vehicle Group (Mean ± SEM)This compound (10 mg/kg) Group (Mean ± SEM)
-40 (Baseline)4.5 ± 0.54.7 ± 0.6
-20 (Baseline)4.6 ± 0.44.5 ± 0.5
0 (Drug Admin)4.4 ± 0.54.6 ± 0.4
204.7 ± 0.66.2 ± 0.7
404.5 ± 0.58.5 ± 0.9
604.6 ± 0.49.8 ± 1.1
804.4 ± 0.59.5 ± 1.0*
1004.3 ± 0.48.1 ± 0.8
1204.5 ± 0.56.5 ± 0.7

*p < 0.05 compared to vehicle group

Table 2: Dopamine Levels as Percentage of Baseline

Time (minutes)Vehicle Group (Mean ± SEM)This compound (10 mg/kg) Group (Mean ± SEM)
20104 ± 8135 ± 12
4099 ± 7185 ± 15
60102 ± 9213 ± 18
8098 ± 8207 ± 16*
10096 ± 7176 ± 14
120100 ± 8141 ± 13

*p < 0.05 compared to vehicle group

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of the A2A antagonist this compound on dopamine neurotransmission. By employing in vivo microdialysis and HPLC-ECD, researchers can obtain reliable, quantitative data on changes in extracellular dopamine levels. This information is critical for understanding the compound's mechanism of action, establishing its pharmacodynamic profile, and guiding further drug development efforts for dopamine-related neurological disorders.

References

Co-administration of ST 1535 with L-DOPA for Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors. Levodopa (L-DOPA), the metabolic precursor to dopamine (B1211576), remains the gold-standard treatment for PD. However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).

ST 1535 is a preferential adenosine (B11128) A2A receptor antagonist. A2A receptors are highly expressed in the basal ganglia, where they form heteromers with dopamine D2 receptors and exert an inhibitory effect on D2 receptor signaling. By blocking A2A receptors, this compound can potentiate dopaminergic neurotransmission, offering a promising non-dopaminergic approach to enhance the therapeutic effects of L-DOPA and potentially reduce its long-term side effects.

These application notes provide a detailed experimental design for the preclinical evaluation of co-administering this compound with L-DOPA in a rodent model of Parkinson's disease. The protocols outlined below are intended to guide researchers in assessing the efficacy of this combination therapy on motor function and L-DOPA-induced dyskinesia.

Signaling Pathway: Adenosine A2A and Dopamine D2 Receptor Interaction

The therapeutic rationale for combining this compound with L-DOPA is based on the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the striatum. In Parkinson's disease, the depletion of dopamine leads to overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. L-DOPA aims to restore dopamine levels, thereby stimulating D2 receptors and normalizing this pathway. However, adenosine, acting on A2A receptors, counteracts the effect of dopamine at D2 receptors. This compound, by blocking the A2A receptor, removes this "brake" on D2 receptor function, thereby enhancing the effect of dopamine derived from L-DOPA.[1][2][[“]][[“]][5]

Adenosine_Dopamine_Interaction cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase D2R Dopamine D2 Receptor Dopamine->D2R Activates A2AR Adenosine A2A Receptor D2R->A2AR Antagonistic Interaction AC Adenylyl Cyclase D2R->AC A2AR->D2R A2AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal\nInhibition Neuronal Inhibition PKA->Neuronal\nInhibition Adenosine Adenosine Adenosine->A2AR Activates ST1535 ST1535 ST1535->A2AR Inhibits Experimental_Workflow A Animal Model Induction (Unilateral 6-OHDA Lesion in Rats) B Post-Lesion Recovery (2-3 weeks) A->B C Baseline Behavioral Testing (Pre-treatment assessment) B->C D Drug Administration (Vehicle, L-DOPA, this compound, L-DOPA + this compound) C->D E Acute Motor Function Assessment (e.g., Cylinder Test, Rotational Behavior) D->E F Chronic Treatment & LID Induction (Daily L-DOPA administration) D->F H Post-mortem Analysis (e.g., Tyrosine Hydroxylase Immunohistochemistry) E->H G LID Assessment (Abnormal Involuntary Movements Scale) F->G G->H

References

Application Notes and Protocols for Assessing ST 1535 Efficacy Using Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a preferential A2A adenosine (B11128) receptor antagonist that has shown potential as a therapeutic agent, particularly in preclinical models of Parkinson's disease.[1][2] Antagonism of the A2A adenosine receptor is a promising strategy for improving motor function, as these receptors are highly expressed in the basal ganglia and modulate dopaminergic neurotransmission. This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical models using key behavioral tests. The protocols outlined below are based on established methodologies and findings from studies evaluating this compound.[1][2]

Signaling Pathway of A2A Adenosine Receptor

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. In the striatum, the activation of A2A receptors has an inhibitory effect on D2 dopamine (B1211576) receptor signaling, which is a key mechanism underlying the potential therapeutic effects of A2A antagonists in Parkinson's disease.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., modulation of D2 receptor signaling) Downstream->Response ST1535 This compound ST1535->A2AR Antagonizes

Caption: A2A Adenosine Receptor Signaling Pathway and the antagonistic action of this compound.

Behavioral Assays for this compound Efficacy

The following behavioral tests are critical for evaluating the potential of this compound to ameliorate motor deficits, particularly those relevant to Parkinson's disease.

Haloperidol-Induced Catalepsy

Objective: To assess the ability of this compound to reverse catalepsy, a state of motor immobility, induced by the D2 receptor antagonist haloperidol. This test is a well-established model for screening compounds with potential anti-parkinsonian effects.

Experimental Workflow:

Catalepsy_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing acclimatize Acclimatize Mice (30-60 min) st1535_admin Administer this compound (p.o.) acclimatize->st1535_admin bar_setup Prepare Catalepsy Bar (e.g., 4 cm high) haloperidol_admin Administer Haloperidol (i.p.) 30 min post-ST 1535 st1535_admin->haloperidol_admin place_on_bar Gently Place Forepaws on Bar haloperidol_admin->place_on_bar measure_time Record Time to Remove Both Paws place_on_bar->measure_time repeat_test Repeat at Multiple Time Points (e.g., 30, 60, 90, 120 min) measure_time->repeat_test Locomotor_Workflow cluster_setup Setup cluster_treatment Treatment & Habituation cluster_recording Recording acclimatize_room Acclimatize Mice to Testing Room (30-60 min) place_in_arena Place Mouse in Arena for Habituation (30 min) acclimatize_room->place_in_arena prepare_arena Prepare Open Field Arena (clean with 70% ethanol) administer_st1535 Administer this compound (p.o.) place_in_arena->administer_st1535 record_activity Record Locomotor Activity (e.g., for 60 min) administer_st1535->record_activity analyze_data Analyze Data for Distance Traveled, Rearing, etc. record_activity->analyze_data

References

Troubleshooting & Optimization

ST 1535 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST 1535. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a preferential adenosine (B11128) A2A receptor antagonist. It is utilized in research to investigate the roles of adenosine receptors in various physiological and pathological processes, particularly within the nervous system. Due to its neuroprotective and anti-inflammatory effects, it is being explored for its therapeutic potential in conditions like Parkinson's disease.[1]

Q2: What is the mechanism of action of this compound?

This compound functions by selectively blocking the adenosine A2A receptor. This receptor is coupled to a Gs protein, and its activation normally leads to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.

Q3: In what solvent is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] The exact quantitative solubility in DMSO and other common laboratory solvents is not widely published.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound.

If you are experiencing issues with the solubility of this compound, please refer to the following troubleshooting table for potential solutions.

Issue Possible Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in DMSO.Prepare a new stock solution at a lower concentration. It is recommended to start with a conservative concentration and increase if necessary, ensuring the solution remains clear.
The DMSO used may have absorbed moisture, reducing its solvating power.Use fresh, anhydrous DMSO to prepare your stock solution.
Precipitation upon dilution in aqueous buffer This compound is poorly soluble in aqueous solutions, and adding it to your experimental buffer can cause it to precipitate out.Minimize the final concentration of DMSO in your working solution (typically <0.5%). Perform a stepwise dilution of the DMSO stock into your aqueous buffer while vortexing to ensure rapid mixing. Consider the use of a surfactant like Tween® 80 or Pluronic® F-68 in your final working solution to improve solubility.
Cloudy or hazy working solution Micro-precipitation of this compound that is not immediately visible as a solid.After diluting the stock solution into your working medium, inspect the solution under a microscope to check for any crystal formation. Gentle warming (e.g., to 37°C) and sonication can aid in re-dissolving small precipitates.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

The following is a general protocol for preparing a stock solution of this compound. The exact concentration will depend on the specific requirements of your experiment.

Step Procedure Notes
1. Weighing Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
2. Dissolution Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration.For example, to prepare a 10 mM stock solution, dissolve 2.72 mg of this compound (Molecular Weight: 272.32 g/mol ) in 1 mL of DMSO.
3. Mixing Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.Visually inspect the solution to ensure there are no visible particles.
4. Storage Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term storage or 4°C for short-term storage (days to weeks).[1]Avoid repeated freeze-thaw cycles.

Data Presentation

Physicochemical Properties of this compound
Property Value Reference
Chemical Name 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine[1]
Molecular Formula C12H16N8[1]
Molecular Weight 272.32 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Visualizations

Signaling Pathway of the Adenosine A2A Receptor

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates and activates Gene Gene Transcription CREB->Gene promotes Adenosine Adenosine Adenosine->A2AR Adenosine (Agonist) ST1535 This compound (Antagonist) ST1535->A2AR

Caption: Adenosine A2A receptor signaling pathway.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex/Sonicate add_dmso->mix inspect 4. Visually Inspect for Clarity mix->inspect inspect->mix Precipitate Observed aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store 6. Store at -20°C (long-term) or 4°C (short-term) aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Potential off-target effects of ST 1535 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ST 1535, a preferential A2A adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a preferential and competitive antagonist of the adenosine A2A receptor.[1][2] In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and form heterodimers with dopamine (B1211576) D2 receptors, where they have opposing effects.[3][4] Activation of A2A receptors inhibits D2 receptor signaling, which is a pathway that helps control movement.[3][4] By blocking the A2A receptor, this compound enhances dopamine D2 receptor-dependent signaling, which is the basis for its potential therapeutic effects in conditions like Parkinson's disease.[3][4][5]

Q2: What is the selectivity profile of this compound against different adenosine receptor subtypes?

This compound shows a preferential affinity for the human A2A adenosine receptor over other subtypes.[1] Its affinity for the A1 receptor is lower, and it has minimal to no antagonistic effect on A2B and A3 receptors at typical experimental concentrations.[1][6]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months.[6] Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Q4: Has this compound been profiled for off-target kinase activity?

Publicly available broad-panel kinase inhibitor screening data for this compound is limited. As a purine-based compound, there is a theoretical possibility of interaction with ATP-binding sites of kinases. If your experimental results suggest unexpected off-target effects, consider performing a kinase panel screening or using orthogonal methods to validate your findings.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during experiments with this compound.

Problem 1: Weaker than expected or no biological effect.

If this compound is not producing the expected biological response in your assay, follow these troubleshooting steps:

Step 1: Verify Compound Integrity and Concentration

  • Solubility: Ensure this compound is fully dissolved. Incomplete solubilization in aqueous buffers can drastically reduce the effective concentration. Using ultrasonic agitation may aid dissolution in DMSO.[6]

  • Stability: Confirm the age and storage conditions of your this compound stock. Degradation can occur with improper storage or multiple freeze-thaw cycles.

  • Concentration Verification: If possible, verify the concentration of your stock solution using analytical methods like HPLC.

Step 2: Confirm Target Engagement in Your Cellular Model

  • It is crucial to confirm that this compound is reaching and binding to the A2A receptor in your specific cell type or tissue. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. (See Experimental Protocols section for a detailed CETSA protocol).

Step 3: Assess Cell Health and Receptor Expression

  • Cell Viability: Perform a cytotoxicity assay to ensure that the concentrations of this compound and the vehicle (DMSO) are not adversely affecting your cells.

  • Receptor Expression: Verify the expression level of the A2A receptor in your cell line or tissue model using methods like qPCR, Western blot, or flow cytometry. Low or absent receptor expression will lead to a diminished or null response.

Problem 2: Inconsistent results between experiments.

Variability in results can be frustrating. Consider these factors:

  • Experimental Conditions: Ensure consistency in all experimental parameters, including cell passage number, confluency, incubation times, and reagent concentrations.

  • Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to minimize variability from compound degradation or precipitation.

  • Biological Variability: If using primary cells or animal models, inherent biological differences can contribute to variability. Ensure adequate sample sizes and appropriate statistical analysis.

Problem 3: Suspected Off-Target Effects

If you observe a biological effect in a system that should not be mediated by the A2A receptor, or an effect that is inconsistent with A2A receptor biology, consider the following:

  • Control Experiments:

    • Use a structurally different A2A receptor antagonist to see if the effect is reproducible.

    • Employ a negative control cell line that does not express the A2A receptor.

  • Off-Target Screening: If the potential for off-target effects is a significant concern for your research, consider having this compound screened against a broad panel of receptors and kinases.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional potency of this compound for human adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)Cell LineRadioligandReference
Human A2A9.2CHO[3H]CGS 21680[1]
Human A185 ± 5CHO[3H]DPCPX[1]

Table 2: Functional Potency (IC50) of this compound in cAMP Assays

Receptor SubtypeIC50 (nM)Cell LineAgonist UsedReference
Human A2A353 ± 30CHONECA[1][2]
Human A1510 ± 38CHOCHA[1][2]
Human A2B950CHOForskolin[6]
Human A3>1000CHOForskolin[6]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for A2A Receptor Target Engagement

This protocol is adapted from standard CETSA procedures to verify the binding of this compound to the A2A receptor in a cellular context.

Materials:

  • Cells expressing the A2A receptor

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • Apparatus for Western blotting or other protein detection method

  • Anti-A2A receptor antibody

Procedure:

  • Cell Treatment:

    • Culture your cells to the desired confluency.

    • Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After incubation, harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes or a PCR plate.

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler. Include an unheated control at 37°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein.

    • Quantify the amount of soluble A2A receptor at each temperature using Western blotting or another sensitive protein detection method.

  • Data Interpretation:

    • Binding of this compound to the A2A receptor is expected to increase its thermal stability. This will result in more soluble A2A receptor protein being detected at higher temperatures in the this compound-treated samples compared to the DMSO-treated controls. Plotting the amount of soluble protein against temperature will generate a "melting curve," which will be shifted to the right in the presence of a stabilizing ligand.

Visualizations

ST1535_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds and Activates ST1535 ST1535 ST1535->A2AR Binds and Blocks AC_active Adenylyl Cyclase (Active) A2AR->AC_active Activates AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of D2R signaling) PKA->Cellular_Response Phosphorylates Targets

Caption: A2A receptor signaling and this compound antagonism.

Troubleshooting_Workflow Start Start: Weaker than expected effect Check_Compound Step 1: Verify Compound Integrity - Solubility - Stability - Concentration Start->Check_Compound Check_Target Step 2: Confirm Target Engagement - Perform CETSA Check_Compound->Check_Target Compound OK Unresolved Issue Persists: Consider Off-Target Effects Check_Compound->Unresolved Compound Issue Found Check_System Step 3: Assess Experimental System - Cell Viability - Receptor Expression Check_Target->Check_System Target Engagement Confirmed Check_Target->Unresolved No Target Engagement Resolved Issue Resolved Check_System->Resolved System OK Check_System->Unresolved System Issue Found

Caption: Troubleshooting workflow for weak this compound effects.

CETSA_Workflow Start Start: CETSA Protocol Treat_Cells 1. Treat Cells (this compound vs. Vehicle) Start->Treat_Cells Heat_Cells 2. Heat Cell Suspension (Temperature Gradient) Treat_Cells->Heat_Cells Lyse_Cells 3. Lyse Cells & Separate Soluble Fraction Heat_Cells->Lyse_Cells Detect_Protein 4. Detect Soluble A2A Receptor Lyse_Cells->Detect_Protein Analyze_Data 5. Analyze Data (Plot Melting Curves) Detect_Protein->Analyze_Data Result Result: Rightward shift indicates target engagement Analyze_Data->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing ST 1535 Dosage for Maximal Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ST 1535 dosage for maximal in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a preferential antagonist of the A2A adenosine (B11128) receptor.[1] Its mechanism of action involves competitively blocking the A2A adenosine receptor, which is a G-protein coupled receptor.[2][3] Activation of the A2A receptor is typically associated with an increase in intracellular cyclic AMP (cAMP) levels; therefore, this compound's antagonistic action counteracts this effect.[2][3] This modulation of the A2A signaling pathway is being investigated for its therapeutic potential in conditions like Parkinson's disease.[2][3]

Q2: What is a recommended starting dose for this compound in mice based on published data?

A2: Based on preclinical studies in mice, oral doses of this compound have been shown to be effective in a range of 1.25 mg/kg to 20 mg/kg for specific pharmacological effects.[2][3] For instance, doses of 1.25 and 2.5 mg/kg have been shown to potentiate the effects of L-dopa, while doses between 5 and 20 mg/kg can antagonize haloperidol-induced catalepsy and induce hypermotility.[2][3] The selection of a starting dose should be guided by the specific research question and the endpoint being measured.

Q3: How should I prepare this compound for oral administration in mice?

A3: For oral administration (gavage), this compound should be suspended in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and stability, as well as its tolerability in the animal model. Common vehicles for oral gavage in mice include water, saline, or suspensions containing agents like carboxymethylcellulose or Tween 80 to improve solubility and stability. It is crucial to ensure a homogenous suspension to guarantee accurate dosing.

Q4: What are the key considerations when designing a dose-response study to determine the maximal efficacy of this compound?

A4: A well-designed dose-response study should include a range of doses, including a vehicle control group, to identify the minimum effective dose (MED) and the dose at which maximal efficacy is achieved.[4] The dose selection should bracket the expected efficacious range based on preliminary data or literature.[2][3] Key considerations include the number of dose groups, the number of animals per group to ensure statistical power, the route and frequency of administration, and the time points for assessing the response.[5] It is also important to monitor for any adverse effects to establish a therapeutic window.

Troubleshooting Guide

Q1: I am not observing the expected efficacy with this compound at the reported doses. What could be the issue?

A1: Several factors could contribute to a lack of efficacy.

  • Formulation and Administration: Ensure the this compound formulation is a homogenous suspension and that the oral gavage technique is correct to avoid misdosing.[6] Verify the accuracy of dose calculations and the stability of the compound in the chosen vehicle.

  • Animal Strain and Sex: Pharmacokinetic and pharmacodynamic responses can vary between different mouse strains and sexes. The original studies reporting efficacy should be consulted for the specific animal models used.

  • Timing of Assessment: The time course of this compound's effect may vary. The assessment window should align with the compound's peak plasma concentration and receptor occupancy, if known. Published data indicates that the effects of oral this compound can last for up to 7 hours.[2][3]

  • Assay Variability: Ensure that the behavioral or physiological endpoint being measured is reproducible and that the personnel conducting the assay are blinded to the treatment groups to minimize bias.

Q2: My animals are showing signs of distress after oral gavage. How can I minimize this?

A2: Proper oral gavage technique is crucial for animal welfare and data quality.

  • Handling and Restraint: Acclimatize the animals to handling for several days before the experiment.[6] Use a firm but gentle restraint to immobilize the head and neck without restricting breathing.[6]

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent injury to the esophagus or stomach.[6]

  • Volume and Speed: Administer the smallest effective volume to avoid reflux and aspiration.[6] Inject the formulation slowly and steadily.[7]

  • Training: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique.[7]

Q3: How do I determine if the observed effect is maximal?

A3: To determine maximal efficacy, a dose-response curve should be generated. This involves testing a range of doses and observing a plateau in the response at higher doses. If increasing the dose of this compound does not lead to a further increase in the desired effect, it is likely that the maximal efficacy for that specific endpoint has been reached. It is also important to consider that higher doses may lead to off-target effects or toxicity, which should be monitored.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in Mice

Dose (mg/kg, oral)Animal ModelEfficacy EndpointObserved EffectReference
1.25, 2.5MicePotentiation of L-dopa in reducing haloperidol-induced catalepsySynergistic effect with L-dopa in reducing catalepsy.[2][3]
5, 10MiceAntagonism of CGS 21680-induced catalepsyAntagonized catalepsy induced by an A2A adenosine agonist.[2][3]
5 - 20MiceSpontaneous motor activityDose-dependent increase in horizontal and vertical motor activity.[2][3]
5 - 20MiceAntagonism of haloperidol-induced catalepsyReduced haloperidol-induced catalepsy for up to 7 hours.[2][3]

Experimental Protocols

Protocol 1: Haloperidol-Induced Catalepsy Test in Mice

Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).

Materials:

  • This compound

  • Haloperidol

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in water)

  • Saline

  • Mice (e.g., male C57BL/6, 8-10 weeks old)

  • Horizontal bar apparatus (a horizontal bar 0.5 cm in diameter, elevated 4 cm from the base)

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • This compound Administration: Administer this compound or vehicle orally (by gavage) at the desired doses (e.g., 5, 10, 20 mg/kg).

  • Haloperidol Administration: 60 minutes after this compound administration, inject haloperidol (e.g., 1 mg/kg, intraperitoneally).

  • Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test. a. Gently place the mouse's forepaws on the horizontal bar. b. Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). c. A cut-off time (e.g., 180 seconds) should be set. If the mouse remains on the bar for the entire duration, record the cut-off time.

  • Data Analysis: Compare the descent latency between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound groups indicates a reversal of catalepsy.

Protocol 2: L-DOPA Potentiation Test in a Mouse Model of Parkinsonism

Objective: To determine if this compound can potentiate the anti-cataleptic effect of a sub-threshold dose of L-DOPA.

Materials:

  • This compound

  • Haloperidol

  • L-DOPA methyl ester

  • Benserazide (B1668006) (a peripheral DOPA decarboxylase inhibitor)

  • Vehicle for this compound

  • Saline

  • Mice

  • Horizontal bar apparatus

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment.

  • This compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 1.25, 2.5 mg/kg).

  • Haloperidol Administration: 60 minutes after this compound administration, inject haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • L-DOPA/Benserazide Administration: 30 minutes after haloperidol injection, administer a sub-threshold dose of L-DOPA (e.g., 50 mg/kg, i.p.) along with benserazide (e.g., 15 mg/kg, i.p.) to prevent peripheral conversion of L-DOPA to dopamine.

  • Catalepsy Assessment: Assess catalepsy using the bar test at various time points after L-DOPA administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: Compare the descent latency between the group receiving L-DOPA alone and the groups receiving L-DOPA in combination with this compound. A significant reduction in catalepsy in the combination groups indicates potentiation of the L-DOPA effect.

Mandatory Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds and Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates ST1535 This compound ST1535->A2A_Receptor Antagonizes

Caption: A2A Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Optimization A Define Efficacy Endpoint (e.g., Reversal of Catalepsy) B Select Animal Model (e.g., Mouse) A->B C Determine Dose Range (Based on literature, e.g., 1-20 mg/kg) B->C D Prepare this compound Formulation and Vehicle Control C->D E Randomize Animals into Dose Groups D->E F Administer this compound or Vehicle (Oral Gavage) E->F G Induce Pathological State (e.g., Haloperidol Injection) F->G H Assess Efficacy Endpoint at Pre-determined Time Points G->H I Collect and Analyze Data (e.g., Dose-Response Curve) H->I J Determine Optimal Dose for Maximal Efficacy I->J K Troubleshoot Unexpected Results (Refer to Guide) I->K L L J->L Proceed to Further Studies K->C Refine Dose Range or Protocol

Caption: Experimental Workflow for Optimizing this compound Dosage In Vivo.

References

Troubleshooting unexpected results in ST 1535 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ST 1535.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a preferential A2A adenosine (B11128) receptor antagonist.[1][2] It functions by competitively blocking the A2A adenosine receptor, which is highly expressed in the basal ganglia.[3] This antagonism helps to modulate dopaminergic signaling, which is crucial for motor control.[3][4] In experimental models of Parkinson's disease, this action has been shown to counteract motor deficits and may offer neuroprotective effects.[5][6]

Q2: What are the key therapeutic applications of this compound being investigated?

The primary therapeutic application for this compound is in the treatment of Parkinson's disease.[2][5] Research has shown that it can potentiate the effects of L-dopa, a standard treatment for Parkinson's, potentially allowing for lower doses of L-dopa and reducing its side effects.[4][6] Additionally, studies have explored its neuroprotective and anti-inflammatory properties in the context of neurodegenerative diseases.[5][7]

Q3: In which experimental models has this compound been tested?

This compound has been evaluated in various in vitro and in vivo models, including:

  • In vitro: CHO cells cloned with human A1 and A2A adenosine receptors to determine its antagonist affinity and effect on cAMP levels.[1][2]

  • In vivo (rodent models):

    • Mice to assess its effects on motor activity and catalepsy induced by haloperidol (B65202) or the A2A agonist CGS 21680.[1][2]

    • Rats with 6-hydroxydopamine (6-OHDA)-induced lesions to model Parkinson's disease and evaluate rotational behavior.[4]

    • Mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as another model of Parkinson's disease to study neuroprotection.[5]

  • In vivo (primate models): MPTP-treated common marmosets to evaluate its effects on motor disability and in combination with L-DOPA.[6]

Troubleshooting Guide

Issue 1: Inconsistent or no significant effect on motor activity in rodent models.

  • Possible Cause 1: Incorrect Dosage. The effective dose of this compound can vary depending on the animal model and the specific behavioral test.

    • Recommendation: Review the literature for appropriate dose ranges. For instance, oral doses of 5-20 mg/kg have been shown to induce hypermotility in mice.[1][2] Ensure accurate calculation and administration of the dose.

  • Possible Cause 2: Improper Administration Route. The method of administration can significantly impact the bioavailability and efficacy of the compound.

    • Recommendation: Oral (p.o.) and intraperitoneal (i.p.) routes have been successfully used.[1] For central nervous system effects, direct intracerebroventricular (i.c.v.) administration of agonists like CGS 21680 has been used to study the antagonistic effects of this compound.[1][2] Verify that the chosen administration route is appropriate for your experimental goals.

  • Possible Cause 3: Animal Habituation. The animal's familiarity with the testing environment can influence baseline activity levels.

    • Recommendation: Some protocols involve habituating the animals to the testing cages, while others do not.[1] Be consistent with your habituation protocol throughout the experiment.

Issue 2: High variability in catalepsy measurements.

  • Possible Cause 1: Inconsistent Induction of Catalepsy. The agent used to induce catalepsy (e.g., haloperidol, CGS 21680) must be administered consistently.

    • Recommendation: Ensure precise timing and dosage of the catalepsy-inducing agent. For CGS 21680, intracerebroventricular administration has been used.[1][2]

  • Possible Cause 2: Subjective Scoring. Catalepsy scoring can be subjective.

    • Recommendation: Implement a standardized and blinded scoring system. Clearly define the criteria for catalepsy and ensure all observers are trained on this system.

Issue 3: Unexpected results in cAMP assays.

  • Possible Cause 1: Cell Line Issues. The expression levels of the A2A adenosine receptor in your cell line may be insufficient or may have changed over passages.

    • Recommendation: Regularly verify receptor expression using methods like radioligand binding assays or western blotting.

  • Possible Cause 2: Agonist/Antagonist Concentration. The concentrations of the agonist (e.g., NECA) and this compound are critical for observing a competitive antagonistic effect.

    • Recommendation: Perform dose-response curves for both the agonist and this compound to determine the optimal concentrations for your experiments. Schild plot analysis can confirm competitive antagonism.[1]

Data and Protocols

Quantitative Data Summary
ParameterValueCell Line/ModelReference
IC50 (vs. NECA) 353 +/- 30 nMCHO cells with human A2A receptors[2]
IC50 (vs. CHA) 510 +/- 38 nMCHO cells with human A1 receptors[2]
Ki (A1 receptors) 85 +/- 5 nMN/A[1]
Effective Oral Dose (Hypermotility in mice) 5 - 20 mg/kgMice[1][2]
Effective Oral Dose (Antagonize CGS 21680-induced catalepsy) 5 and 10 mg/kgMice[1][2]
Effective Oral Dose (Potentiates L-dopa) 1.25 and 2.5 mg/kgMice[2]
Experimental Protocols

Protocol 1: In Vivo Catalepsy Model (Mice)

  • Animal Model: Male mice.

  • Drug Administration:

    • Administer this compound orally (p.o.) at the desired dose (e.g., 5 or 10 mg/kg).

    • 30 minutes after this compound administration, administer the A2A adenosine agonist CGS 21680 (10 µg/5 µl) via intracerebroventricular (i.c.v.) injection to induce catalepsy.

  • Catalepsy Measurement:

    • 30 minutes after CGS 21680 administration, begin catalepsy recording.

    • Place the mouse's forepaws on a horizontal bar and measure the time it remains in this position.

  • Data Analysis: Compare the duration of catalepsy between the vehicle-treated and this compound-treated groups. Statistical analysis can be performed using a two-way ANOVA.[1]

Protocol 2: In Vitro cAMP Assay

  • Cell Line: CHO cells expressing the human A2A adenosine receptor.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Incubate the cells with adenosine deaminase (2 IU/ml) for 30 minutes at 37°C to remove endogenous adenosine.

  • Assay:

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with an A2A receptor agonist such as NECA.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Data Analysis:

    • Calculate the IC50 value for this compound's inhibition of NECA-stimulated cAMP production.

    • A Schild plot analysis can be used to determine if this compound is a competitive antagonist.[1]

Visualizations

ST1535_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Striatum) Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Stimulates D2_R D2 Receptor A2A_R->D2_R Antagonistic Interaction cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Glutamate_release Increased Glutamate Release PKA->Glutamate_release Leads to Motor_Control Inhibition of Motor Function D2_R->Motor_Control Inhibits 'NoGo' Pathway Dopamine Dopamine Dopamine->D2_R Activates ST1535 This compound ST1535->A2A_R Blocks

Caption: A2A and D2 Receptor Antagonism by this compound.

Experimental_Workflow_Catalepsy start Start: Select Mice drug_admin Administer this compound (p.o.) or Vehicle start->drug_admin wait1 Wait 30 minutes drug_admin->wait1 induce_catalepsy Induce Catalepsy (e.g., CGS 21680 i.c.v.) wait1->induce_catalepsy wait2 Wait 30 minutes induce_catalepsy->wait2 measure Measure Catalepsy Duration wait2->measure analyze Data Analysis (ANOVA) measure->analyze

Caption: Workflow for In Vivo Catalepsy Experiments.

Troubleshooting_Logic issue Unexpected Result: No Effect on Motor Activity cause1 Incorrect Dosage? issue->cause1 cause2 Improper Administration? issue->cause2 cause3 Animal Habituation? issue->cause3 solution1 Verify Dose Calculation & Review Literature cause1->solution1 solution2 Confirm Appropriate Route (p.o., i.p.) cause2->solution2 solution3 Standardize Habituation Protocol cause3->solution3

References

ST 1535 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ST 1535 in solution for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a preferential A2A adenosine (B11128) receptor antagonist.[1] It is a synthetic organic compound with the chemical formula C12H16N8 and is classified as a purine (B94841) analog.[2][3] Its primary mechanism of action is to competitively block the A2A adenosine receptor, thereby inhibiting the downstream signaling pathways normally activated by adenosine. This has been studied for its potential therapeutic effects in conditions like Parkinson's disease.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] The solubility in these solvents is approximately 5 mg/mL.[4] When preparing the stock solution, it is advisable to purge the solvent with an inert gas.[4] For long-term storage, it is best to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in solid form?

A3: When stored as a solid at -20°C, this compound is stable for at least four years.[4]

Q4: Can I store this compound in aqueous solutions like PBS or cell culture media?

A4: It is not recommended to store this compound in aqueous solutions for more than one day.[4] this compound is sparingly soluble in aqueous buffers, and purine analogs can be unstable in aqueous environments, particularly in alkaline solutions.[4][5] For experiments, it is best to dilute the DMSO stock solution into the aqueous buffer or cell culture medium immediately before use.

Q5: How stable is this compound in cell culture media at 37°C during a long-term experiment?

A5: There is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media at 37°C. The stability of a small molecule in cell culture can be influenced by several factors including the composition of the media, pH, and temperature.[6] Given the recommendation against storing aqueous solutions, it is likely that this compound will degrade over the course of a multi-day experiment. To ensure a consistent effective concentration, it is crucial to either replenish the media with freshly prepared this compound at regular intervals or to first determine its stability under your specific experimental conditions.

Q6: My experiment runs for several days. How can I account for the potential instability of this compound?

A6: For multi-day experiments, you have two primary options:

  • Regular Media Replenishment: Based on the recommendation to not store aqueous solutions, the most straightforward approach is to replace the cell culture medium containing this compound every 24 hours. This ensures that the cells are consistently exposed to the desired concentration of the compound.

  • Conduct a Stability Study: Before starting your long-term experiments, you can perform a stability study to determine the degradation rate of this compound in your specific cell culture medium and under your experimental conditions. The results of this study will inform how frequently you need to replenish the compound. A detailed protocol for this is provided in the Troubleshooting Guide section.

Troubleshooting Guide

Issue: Inconsistent or weaker than expected results in long-term experiments.

Possible Cause: Degradation of this compound in the cell culture medium over time, leading to a decrease in the effective concentration.

Solution: Determine the stability of this compound in your experimental setup by following the protocol below.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid compound

  • DMSO (anhydrous)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)

  • Acetonitrile (HPLC grade) or other suitable quenching solvent

  • Calibrated pipettes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.[6]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[6]

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point.[6]

  • Incubation: Place the remaining samples in an incubator under your standard experimental conditions.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a sample from the incubator.

  • Sample Processing:

    • For media containing protein (like FBS), precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).[6]

    • Vortex the sample and centrifuge at high speed to pellet the precipitated protein.[6]

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.[6]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC method.[6]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[6]

Data Presentation:

The results of your stability study can be summarized in a table similar to the one below.

Time (hours)Mean Peak Area% Remaining (relative to T=0)
0[Peak Area at T=0]100%
2[Peak Area at 2h][% Remaining]
4[Peak Area at 4h][% Remaining]
8[Peak Area at 8h][% Remaining]
24[Peak Area at 24h][% Remaining]
48[Peak Area at 48h][% Remaining]
72[Peak Area at 72h][% Remaining]

Visualizations

A2A Adenosine Receptor Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST1535 This compound (Antagonist) A2AR A2A Receptor ST1535->A2AR Blocks Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0_sample Take T=0 Sample spike_media->t0_sample incubate Incubate Samples (e.g., 37°C, 5% CO2) spike_media->incubate process_samples Process Samples (e.g., Protein Precipitation) t0_sample->process_samples T=0 timepoint_sampling Sample at Predetermined Time Points (Tx) incubate->timepoint_sampling timepoint_sampling->process_samples Tx hplc_analysis Analyze by HPLC process_samples->hplc_analysis calculate Calculate % Remaining vs. T=0 hplc_analysis->calculate end End calculate->end

References

Technical Support Center: Vehicle Control Strategies for ST 1535 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ST 1535, a preferential A2A adenosine (B11128) receptor antagonist.[1][2] Proper vehicle control is critical to ensure that observed experimental effects are attributable to this compound and not the delivery agent.

Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control group essential in my this compound experiment?

A vehicle-treated control group is fundamental in pharmacological studies to differentiate the effects of the test compound (this compound) from those of the solvent or carrier (the vehicle) used to administer it.[3][4] The vehicle itself can have biological effects that may confound the interpretation of the results.[5][6] Without a proper vehicle control, it is impossible to conclude that the observed outcomes are a direct result of this compound's activity.

Q2: What are common vehicles used for compounds like this compound, and what are their potential side effects?

While specific formulation details for this compound are not always published, compounds of this nature (small molecule organic compounds) are often sparingly soluble in aqueous solutions. Therefore, a combination of solvents is typically required. Common vehicles and their potential effects are summarized below.

Vehicle ComponentCommon ConcentrationPotential Side Effects & Considerations
Dimethyl sulfoxide (B87167) (DMSO) 0.1% - 5% (in vitro), <10% (in vivo)Can have direct biological effects, including anti-inflammatory and neurotoxic effects.[5][6] High concentrations can be cytotoxic.[7]
Polyethylene glycol 400 (PEG 400) 10% - 50%Can cause osmotic effects and, at higher concentrations, may lead to renal toxicity.[5][6]
Carboxymethylcellulose (CMC) 0.5% - 2% in salineGenerally considered inert but can increase viscosity, potentially affecting injection and absorption rates.[3][5]
Saline (0.9% NaCl) As requiredGenerally well-tolerated but may not be sufficient to dissolve hydrophobic compounds like this compound on its own.[5]
Ethanol <10%Can have sedative or behavioral effects, confounding neurological studies.[7]

Q3: How do I prepare my this compound and vehicle control solutions?

A standard protocol for preparing a formulation of a hydrophobic compound like this compound is crucial for consistency. Below is a hypothetical, yet representative, experimental protocol.

Experimental Protocol: Preparation of this compound Formulation
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

  • Working Solution Preparation (for in vivo administration):

    • In a sterile conical tube, add the required volume of the this compound stock solution.

    • Add PEG 400 to the tube and vortex thoroughly to ensure mixing.

    • Slowly add saline (0.9% NaCl) dropwise while continuously vortexing to prevent precipitation of the compound.

    • The final concentration of solvents should be kept consistent across all treatment groups (e.g., 5% DMSO, 40% PEG 400, 55% Saline).

  • Vehicle Control Preparation:

    • Prepare the vehicle control solution using the same procedure as the working solution but without adding this compound.

    • The final vehicle control will have the identical solvent composition (e.g., 5% DMSO, 40% PEG 400, 55% Saline).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected mortality or adverse events in the vehicle control group. The vehicle itself may be toxic at the administered concentration or volume.[5][6]- Review the literature for the tolerability of the chosen vehicle and its components at the intended dose and route of administration.- Reduce the concentration of potentially toxic components (e.g., DMSO, PEG 400).- Consider an alternative, more biocompatible vehicle.
High variability in results within the this compound treatment group. Inconsistent formulation, leading to variable drug exposure.- Ensure the compound is fully dissolved in the initial solvent before adding other components.- Add aqueous components slowly while vortexing to prevent precipitation.- Prepare fresh formulations for each experiment.
No significant difference between the this compound and vehicle control groups. - The vehicle may be masking the effect of this compound.- The dose of this compound may be too low.- The experimental model may not be sensitive to the effects of this compound.- Run a pilot study with the vehicle alone to confirm its neutrality on the measured endpoints.- Perform a dose-response study to determine the optimal concentration of this compound.- Validate the experimental model with a known positive control for the A2A adenosine receptor pathway.
Precipitation of this compound upon addition of aqueous solution. The compound has low aqueous solubility, and the concentration of the organic co-solvent is insufficient.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400).- Consider using a surfactant (e.g., Tween 80) to improve solubility.- Perform solubility testing with different vehicle compositions before conducting the main experiment.

Visualizing Experimental Design and Signaling

Experimental Workflow for a Typical In Vivo Study

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Data Collection & Analysis prep_st1535 Prepare this compound Formulation administer_st1535 Administer this compound prep_st1535->administer_st1535 Treatment Group prep_vehicle Prepare Vehicle Control administer_vehicle Administer Vehicle prep_vehicle->administer_vehicle Control Group randomize Randomize Animals into Groups randomize->administer_st1535 randomize->administer_vehicle collect_data Behavioral/Physiological Measurements administer_st1535->collect_data administer_vehicle->collect_data analyze Statistical Analysis collect_data->analyze compare Compare this compound vs. Vehicle analyze->compare

Caption: Workflow for an in vivo study with this compound and vehicle control.

Simplified A2A Adenosine Receptor Signaling Pathway

G cluster_0 Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ST1535 This compound (Antagonist) ST1535->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: this compound blocks adenosine-mediated A2A receptor signaling.

Troubleshooting Logic for Vehicle Effects

G node_action node_action node_ok node_ok start Unexpected Effect in Vehicle Control Group? check_lit Literature Review on Vehicle Toxicity? start->check_lit is_toxic Is Vehicle Known to be Toxic? check_lit->is_toxic reduce_conc Reduce Concentration of Vehicle Components is_toxic->reduce_conc Yes alt_vehicle Select Alternative Vehicle is_toxic->alt_vehicle No/Uncertain pilot_study Run Pilot Study with New Vehicle reduce_conc->pilot_study alt_vehicle->pilot_study proceed Proceed with Experiment pilot_study->proceed

Caption: Decision-making process for troubleshooting vehicle-related effects.

References

Technical Support Center: Interpreting Conflicting Data in ST 1535 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate potential data conflicts in studies related to compounds identified as "ST 1535".

Important Clarification: Initial database searches for "this compound" can be ambiguous and may refer to one of two distinct therapeutic agents. It is crucial to first identify the correct molecule being researched.

  • This compound (Adenosine A2A Receptor Antagonist): A potential therapeutic for Parkinson's disease.

  • BDTX-1535 (Silevertinib): A fourth-generation EGFR inhibitor for non-small cell lung cancer (NSCLC) and glioblastoma.

This guide is structured to address each compound separately.

This compound (Adenosine A2A Receptor Antagonist)

This section focuses on interpreting variability in preclinical data for this compound, a preferential adenosine (B11128) A2A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: We are seeing different binding affinities (Ki) and functional potencies (IC50) for this compound in our experiments compared to published studies. Why might this be?

A1: Discrepancies in Ki and IC50 values for this compound are not uncommon and can arise from several factors related to experimental design. Published studies themselves show some variability. For example, the affinity of this compound for the human A2A receptor has been reported with Ki values of 9.2 nM and 8 nM in different studies.[1][2] Similarly, its IC50 for antagonizing cAMP has been reported as 353 ± 30 nM and 427 nM.[1][2][3][4]

Key factors to consider include:

  • Radioligand Choice: The specific radiolabeled ligand used in competitive binding assays can influence the apparent affinity of the unlabeled compound.

  • Cellular System: The type of cells used (e.g., CHO, HEK) and the expression level of the A2A receptor can impact the results.[1]

  • Assay Conditions: Variations in buffer composition, incubation time, and temperature can all contribute to different outcomes.

  • Data Analysis Method: The mathematical model used to calculate Ki from IC50 values (e.g., the Cheng-Prusoff equation) requires an accurate determination of the radioligand's dissociation constant (Kd) in your system.[1]

Troubleshooting & Data Interpretation

Quantitative Data Summary

The following table summarizes the reported binding and functional data for this compound from different studies. This can serve as a reference for expected value ranges.

ParameterReceptorReported ValueSource
Ki Human Adenosine A2A9.2 ± 1.1 nM[1]
Human Adenosine A2A8 nM[2]
Human Adenosine A185 ± 5 nM[1]
IC50 Human Adenosine A2A (cAMP)353 ± 30 nM[1][3][4]
Human Adenosine A2A (cAMP)427 nM[2]
Human Adenosine A1 (cAMP)510 ± 38 nM[1][3][4]

Experimental Protocols

To help troubleshoot your own experiments, here are detailed methodologies for the key assays.

Protocol 1: Radioligand Binding Assay for Ki Determination

  • Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human adenosine A2A receptor.

    • [3H]CGS 21680 (radioligand).

    • This compound (unlabeled competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Adenosine deaminase.

  • Procedure:

    • Pre-treat cell membranes with adenosine deaminase to remove endogenous adenosine.

    • In a 96-well plate, combine a fixed concentration of [3H]CGS 21680 with varying concentrations of this compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2A antagonist.

    • Calculate IC50 from the competition curve and then determine Ki using the Cheng-Prusoff equation.[1]

Protocol 2: cAMP Functional Assay for IC50 Determination

  • Objective: To measure the functional potency (IC50) of this compound in antagonizing A2A receptor-mediated cAMP production.

  • Materials:

    • Whole CHO cells expressing the human adenosine A2A receptor.

    • NECA (A2A receptor agonist).

    • This compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture cells to an appropriate density in 96-well plates.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of NECA to induce cAMP production.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • Generate a dose-response curve for this compound's inhibition of the NECA response to determine the IC50 value.[1]

Visualizations

ST1535_Signaling_Pathway Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R Activates ST1535 This compound ST1535->A2A_R Blocks G_protein Gs Protein A2A_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced inflammation, neuroprotection) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A2A receptor signaling and the antagonistic action of this compound.

Experimental_Workflow_Variability cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO vs HEK) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Time, Temperature) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Signal Detection (Scintillation Counting) Filtration->Detection Curve_Fitting Non-linear Regression Detection->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation v1 Cell passage number v1->Cell_Culture v2 Radioligand lot v2->Reagent_Prep v3 Incubation time v3->Incubation v4 Kd value used v4->Ki_Calculation

Caption: Potential sources of variability in a radioligand binding assay workflow.

BDTX-1535 (Silevertinib - EGFR Inhibitor)

This section provides information on BDTX-1535 (Silevertinib), a fourth-generation, irreversible, brain-penetrant EGFR "MasterKey" inhibitor.[5]

Overview

BDTX-1535 is under investigation for the treatment of non-small cell lung cancer (NSCLC) and glioblastoma (GBM). It is designed to target a wide spectrum of oncogenic EGFR mutations, including classical and non-classical driver mutations, as well as acquired resistance mutations like C797S that can emerge after treatment with third-generation EGFR inhibitors such as osimertinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BDTX-1535?

A1: BDTX-1535 is an irreversible tyrosine kinase inhibitor (TKI). It covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor growth. Its "MasterKey" designation refers to its ability to inhibit a broad family of over 50 different oncogenic EGFR mutations.

Q2: What clinical data is available for BDTX-1535, and how should we interpret it?

A2: As of late 2025, BDTX-1535 is in Phase 2 clinical trials (NCT05256290).[5] Initial data has shown promising anti-tumor activity. For instance, in first-line NSCLC patients with non-classical EGFR mutations, an objective response rate (ORR) of 60% and a central nervous system (CNS) ORR of 86% have been reported.[5][6] In patients with recurrent EGFR-mutant NSCLC who have developed resistance, a preliminary ORR of 42% has been observed.

When interpreting this early clinical data, it is important to consider:

  • Patient Population: The specific EGFR mutations present in the trial participants.

  • Small Sample Sizes: Early trials involve a limited number of patients, so results may change as more data becomes available.

  • Endpoints: Understand the difference between preliminary endpoints like ORR and more mature data like progression-free survival (PFS) and overall survival (OS), which will emerge later.

As more data from different cohorts and potentially from independent studies become available, a comprehensive picture of BDTX-1535's efficacy and safety will emerge.

Visualizations

BDTX1535_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR Mutant EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates BDTX1535 BDTX-1535 (Silevertinib) BDTX1535->EGFR Irreversibly Inhibits Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling and the inhibitory action of BDTX-1535 (Silevertinib).

References

Best practices for handling and storing ST 1535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of ST 1535, a preferential A2A adenosine (B11128) receptor antagonist. This information is intended for researchers, scientists, and drug development professionals.

Best Practices for Handling and Storing this compound

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.

Physicochemical Properties and Storage Recommendations

PropertyValueSource
Chemical Name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine[1]
CAS Number 496955-42-1[1]
Molecular Formula C₁₂H₁₆N₈[1]
Molecular Weight 272.3 g/mol [1]
Appearance A solid[1]
Purity ≥98%[1]
Long-term Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
Shipping Room temperature (in continental US)[1]

Stock Solution Preparation and Storage

  • Solvents : this compound is soluble in DMSO (50 mg/mL), DMF (5 mg/mL), and a 1:9 mixture of DMSO:PBS (pH 7.2) (0.1 mg/mL).[1][2] For in vivo studies, a common vehicle is a mixture of 15% DMSO, 15% Cremophor®-EL, and 60% 0.9% NaCl.

  • Preparation : For a 10 mM stock solution in DMSO, add 3.672 mL of DMSO to 10 mg of this compound.[2] Use of ultrasonic treatment may be necessary to fully dissolve the compound.[2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the water content can affect solubility.[2]

  • Storage of Stock Solutions : Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

General Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation : Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contact : Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.

  • Warning : this compound is for research use only and is not for human or veterinary use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It competitively blocks the binding of adenosine to this receptor, thereby inhibiting the downstream signaling cascade that involves the production of cyclic AMP (cAMP).[3] The A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control, where it forms heteromers with the dopamine (B1211576) D2 receptor. By blocking the A2A receptor, this compound can potentiate dopamine D2 receptor signaling, which is beneficial in conditions like Parkinson's disease where dopaminergic signaling is impaired.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily investigated for its therapeutic potential in Parkinson's disease.[3] Research has shown that it can reduce motor deficits and potentiate the effects of L-DOPA in animal models of the disease.[4] It has also been studied for its neuroprotective effects.[5]

Q3: Is this compound selective for the A2A adenosine receptor?

A3: this compound is a preferential A2A adenosine receptor antagonist.[3] It exhibits higher affinity for the A2A receptor (Ki = 2.3 nM) compared to the A1 receptor (Ki = 107 nM).[1] Its IC50 value for inhibiting agonist-induced cAMP production in cells expressing human A2A receptors is 353 nM, while for the A1 receptor it is 510 nM.[3]

Troubleshooting Guide

Issue 1: Poor solubility of this compound in aqueous buffers.

  • Possible Cause : this compound has low aqueous solubility.

  • Solution :

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2]

    • For your final working solution, ensure the final concentration of the organic solvent is low (typically <0.5% for in vitro assays) to avoid solvent-induced artifacts.

    • For in vivo preparations, use a vehicle containing co-solvents and surfactants, such as the DMSO, Cremophor®-EL, and saline mixture mentioned in the handling section.

Issue 2: Inconsistent or irreproducible results in cell-based assays.

  • Possible Cause 1 : Degradation of this compound.

  • Solution :

    • Ensure the solid compound and stock solutions are stored correctly at -20°C or -80°C and protected from light.[2][6]

    • Prepare fresh dilutions from a stable stock solution for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock.[2]

  • Possible Cause 2 : Variability in cell culture conditions.

  • Solution :

    • Standardize cell culture protocols, including cell passage number, confluency, and media components.

    • Regularly test for mycoplasma contamination, which can alter cellular responses.

Issue 3: High background or off-target effects observed.

  • Possible Cause : The concentration of this compound used is too high, leading to non-specific effects.

  • Solution :

    • Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell line.

    • Use the lowest effective concentration to minimize the risk of off-target effects.

    • Include appropriate controls, such as a vehicle-only control and a positive control (another known A2A antagonist), to help interpret the results.[7]

Experimental Protocols

Summary of In Vivo Experimental Methodologies

ParameterMethodSource
Animal Models Mice (CD1, C57BL/6J), Rats (Sprague Dawley), Marmosets[2][4]
Administration Routes Oral (p.o.), Intraperitoneal (i.p.)[2]
Dosage Range 1.25 - 40 mg/kg[3][4]
Vehicle for Oral/IP 15% DMSO, 15% Cremophor®-EL, 60% 0.9% NaCl

Visualizations

Signaling Pathways

ST1535_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates ST1535 This compound ST1535->A2AR Blocks D2R D2 Receptor A2AR->D2R Antagonistic Interaction G_alpha_s Gαs A2AR->G_alpha_s Activates G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neuronal activity) PKA->Cellular_Response Phosphorylates targets Dopamine Dopamine Dopamine->D2R Activates

Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

ST1535_Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment cluster_analysis Data Analysis prep_solid 1. Weigh this compound Solid prep_stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_working 3. Prepare Working Solution (Dilute stock in media/vehicle) prep_stock->prep_working invitro_treat 5a. Treat Cells with this compound prep_working->invitro_treat invivo_admin 5b. Administer this compound (p.o. or i.p.) prep_working->invivo_admin invitro_cells 4a. Seed Cells invitro_cells->invitro_treat invitro_incubate 6a. Incubate for Desired Duration invitro_treat->invitro_incubate invitro_assay 7a. Perform Assay (e.g., cAMP measurement, reporter assay) invitro_incubate->invitro_assay analysis 8. Analyze and Interpret Results invitro_assay->analysis invivo_animals 4b. Acclimate Animals invivo_animals->invivo_admin invivo_observe 6b. Observe for Desired Duration invivo_admin->invivo_observe invivo_measure 7b. Measure Endpoint (e.g., behavioral test, tissue analysis) invivo_observe->invivo_measure invivo_measure->analysis

References

Validation & Comparative

Comparative Analysis of ST 1535 and SCH 58261 in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two adenosine (B11128) A2A receptor antagonists, ST 1535 and SCH 58261, based on their performance in preclinical models of Parkinson's disease (PD). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles, efficacy, and the experimental methodologies used for their evaluation.

Antagonism of the adenosine A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they form heterodimers with dopamine (B1211576) D2 receptors and exert an opposing effect on neuronal activity. By blocking A2A receptors, antagonists can potentiate D2 receptor signaling, offering a way to improve motor function in PD. Both this compound and SCH 58261 have been investigated for this purpose, demonstrating potential in various animal models.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and SCH 58261, highlighting their receptor affinity, selectivity, and efficacy in various preclinical models of Parkinson's disease.

ParameterThis compoundSCH 58261
Receptor Affinity/Potency
Human A2A Receptor (IC50)353 ± 30 nM (antagonism of NECA on cAMP)[1][2][3]15 nM[4][5]
Human A1 Receptor (IC50)510 ± 38 nM (antagonism of CHA on cAMP)[1][2][3]~4845 nM (323-fold less potent than for A2A)[4][5]
Receptor Selectivity Preferential for A2A, also antagonizes A1.[1] Less potent on A2B and no effect on A3.[1]Highly selective for A2A.[6] >50x selectivity for A2A over other adenosine receptors.[6] 323-fold selective over A1, 53-fold over A2B, and 100-fold over A3.[4][5]
Efficacy in Catalepsy Models
Haloperidol-induced Catalepsy (Mice)Antagonizes catalepsy at 5-20 mg/kg (p.o.) for up to 7 hours.[1][2][3] Potentiates L-DOPA effects at 1.25 and 2.5 mg/kg (p.o.).[1][2][3]Partially decreases haloperidol-induced catalepsy at 5 mg/kg (i.p.).[4][7]
CGS 21680-induced Catalepsy (Mice)Antagonizes catalepsy at 5 and 10 mg/kg (p.o.).[1][2][3]-
Efficacy in Motor Function Models
Locomotor Activity (Mice)Induces hypermotility at 5-20 mg/kg (p.o.).[1][2]Similar hypermotility effect to this compound.[1]
6-OHDA Lesioned Rats (Rotational Behavior)Produces ipsilateral rotation when administered alone (2.5-40 mg/kg, p.o.).[8] Potentiates contraversive rotation induced by a submaximal dose of L-DOPA.[8]-
Reserpine-induced Muscle Rigidity (Rats)-Antagonizes rigidity at 0.1-5 mg/kg.[9] Shows synergistic effect with L-DOPA.[9][10]
Haloperidol-induced Muscle Rigidity (Rats)-Abolishes muscle resistance at 1 and 5 mg/kg.[9]
Neuroprotective Effects
MPTP Mouse ModelAt 2 mg/kg, completely prevented a 32% loss of dopaminergic neurons in the SNc and a 25% decrease in the CPu.[11] Prevented microglial activation (CD11b) and partially blocked astroglial response (GFAP).[11]Investigated as a potential treatment for PD due to neuroprotective effects in various animal models.[6] Inactivation of A2A receptors with SCH 58261 can be neuroprotective in the MPTP model.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Models of Parkinson's Disease
  • Haloperidol-Induced Catalepsy: This model is used to screen for compounds with potential anti-parkinsonian activity. Haloperidol (B65202) is a dopamine D2 receptor antagonist that induces catalepsy, a state of motor immobility, in rodents.[1][7]

    • Procedure: Mice or rats are administered haloperidol (e.g., 0.5 mg/kg).[9] The test compound (this compound or SCH 58261) is administered before or after the haloperidol. Catalepsy is then measured at set time intervals.

  • 6-Hydroxydopamine (6-OHDA) Model: This is a widely used neurotoxin-based model that mimics the dopamine depletion seen in PD. 6-OHDA is injected unilaterally into the nigrostriatal pathway (e.g., medial forebrain bundle) of rats, causing a progressive loss of dopaminergic neurons on one side of the brain.[8][13][14] This leads to characteristic motor asymmetry.

    • Procedure: Rats are anesthetized and 6-OHDA is stereotaxically injected. After a recovery period, the lesion is often validated by observing rotational behavior induced by a dopamine agonist like apomorphine.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[11][15][16] It is particularly effective in primates but is also used in mice to model PD pathology.

    • Procedure: In a subchronic model, mice are administered MPTP (e.g., 20 mg/kg) repeatedly. The test compound (e.g., this compound) is co-administered.[11] Neuronal loss and gliosis are then assessed post-mortem using immunohistochemistry.[11]

Behavioral Assessments
  • Catalepsy Test: This test measures the time an animal maintains an externally imposed, awkward posture.

    • Procedure: The animal's forepaws are placed on a horizontal bar. The time until the animal removes both paws from the bar is recorded. A longer duration indicates a higher cataleptic state.

  • Locomotor Activity: Spontaneous movement is recorded to assess general motor function and the stimulatory effects of the compounds.

    • Procedure: Mice are placed in an activity cage equipped with infrared beams.[1] Horizontal and vertical movements (ambulations, rearing) are automatically recorded over a set period.[1]

  • Rotational Behavior (6-OHDA Model): This test quantifies motor asymmetry.

    • Procedure: Following administration of the test compound, with or without L-DOPA, the 6-OHDA-lesioned rat is placed in a circular arena.[8] The number of full 360° turns (ipsilateral and contralateral to the lesion) is counted over time. Ipsilateral rotations suggest a dopamine-independent effect, while contralateral rotations indicate a potentiation of dopamine signaling.

In Vitro Assays
  • cAMP Measurement: This assay is used to determine the functional antagonism of adenosine receptors.

    • Procedure: Cultured cells expressing human adenosine receptors (e.g., A1 or A2A) are stimulated with a receptor agonist (e.g., NECA for A2A, CHA for A1) in the presence of varying concentrations of the antagonist (this compound).[1][2] The resulting levels of cyclic AMP (cAMP), a second messenger, are measured. A reduction in agonist-induced cAMP levels indicates antagonistic activity.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

The diagram below illustrates the opposing roles of Adenosine A2A and Dopamine D2 receptors in the striatopallidal pathway and the mechanism of action for A2A antagonists.

A2A_D2_Signaling cluster_neuron Striatopallidal Neuron cluster_ligands A2A Adenosine A2A Receptor Gs Gs A2A->Gs Activates D2 Dopamine D2 Receptor Gi Gi D2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Output Increased Neuronal Excitability PKA->Output Adenosine Adenosine Adenosine->A2A Binds Dopamine Dopamine Dopamine->D2 Binds Antagonist This compound or SCH 58261 Antagonist->A2A Blocks

Caption: A2A and D2 receptor signaling pathway in a striatopallidal neuron.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating A2A antagonists in the 6-OHDA rat model of Parkinson's disease.

Experimental_Workflow arrow arrow A 1. Animal Acclimation & Baseline Training (e.g., Stepping Test) B 2. Unilateral 6-OHDA Lesion (Stereotaxic Surgery) A->B C 3. Post-Surgery Recovery (2-3 weeks) B->C D 4. Lesion Validation (Apomorphine-induced rotation) C->D E 5. Drug Administration - Vehicle - L-DOPA - this compound / SCH 58261 - Combination Therapy D->E F 6. Behavioral Testing (Rotational Behavior Analysis) E->F G 7. Data Analysis & Statistical Comparison F->G H 8. Histological Confirmation (Tyrosine Hydroxylase Staining) G->H

Caption: Workflow for testing A2A antagonists in the 6-OHDA rat model of PD.

Comparative Summary

Both this compound and SCH 58261 are effective adenosine A2A receptor antagonists with demonstrated efficacy in rodent models of Parkinson's disease. Their primary mechanism involves modulating the striatopallidal pathway to enhance motor function.

  • Potency and Selectivity: SCH 58261 exhibits significantly higher potency for the A2A receptor (IC50 of 15 nM) compared to this compound (IC50 of 353 nM).[1][4][5] Furthermore, SCH 58261 is highly selective for the A2A receptor, whereas this compound also shows considerable antagonistic activity at the A1 receptor.[1][4][5] This difference in selectivity could have implications for their overall pharmacological effects, as A1 receptor antagonism may also influence neurotransmitter release.[17]

  • Efficacy: Both compounds effectively reverse motor deficits in catalepsy models and induce hypermotility.[1][7] this compound has been shown to potentiate the effects of L-DOPA in both haloperidol-induced catalepsy and the 6-OHDA rotational model.[1][8] Similarly, SCH 58261 demonstrates a synergistic effect with L-DOPA in reversing reserpine-induced muscle rigidity.[9][10]

  • Neuroprotection: this compound has shown clear neuroprotective effects in the MPTP mouse model, preventing both the loss of dopaminergic neurons and associated neuroinflammation.[11] While SCH 58261 is also cited for its neuroprotective potential, the direct comparative data in a PD-specific neuroprotection model is less explicitly detailed in the provided context.[6][12]

References

Comparative Efficacy of ST 1535 and Istradefylline in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two adenosine (B11128) A₂A receptor antagonists.

This guide provides an objective comparison of the preclinical efficacy of ST 1535 and istradefylline (B1672650), two selective adenosine A₂A receptor antagonists investigated for the treatment of Parkinson's disease. The data presented is compiled from various in vivo studies, offering insights into their potential as therapeutic agents.

Mechanism of Action: Targeting the Adenosine A₂A Receptor

Both this compound and istradefylline exert their therapeutic effects by antagonizing the adenosine A₂A receptor, which is highly expressed in the basal ganglia, a critical brain region for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A₂A receptors are co-localized with dopamine (B1211576) D₂ receptors on the striatopallidal neurons of this indirect pathway. By blocking the A₂A receptors, these antagonists reduce the inhibitory effect of adenosine on dopamine signaling, thereby restoring motor function.

Adenosine A2A Receptor Antagonist Signaling Pathway cluster_0 Striatopallidal Neuron (Indirect Pathway) cluster_1 Overall Effect D2R Dopamine D₂ Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A₂A Receptor A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuron_Activity Neuronal Firing PKA->Neuron_Activity Increases Reduced_Inhibition Reduced Indirect Pathway Inhibition Neuron_Activity->Reduced_Inhibition Dopamine Dopamine Dopamine->D2R Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist This compound / Istradefylline Antagonist->A2AR Blocks Improved_Motor_Function Improved Motor Function Reduced_Inhibition->Improved_Motor_Function

Caption: Simplified signaling pathway of adenosine A₂A receptor antagonists.

Comparative Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound and istradefylline in established animal models of Parkinson's disease.

Haloperidol-Induced Catalepsy in Mice

This model assesses the potential of a compound to reverse drug-induced parkinsonism. Catalepsy, a state of motor immobility, is induced by the dopamine D₂ receptor antagonist haloperidol (B65202).

CompoundDose (mg/kg, p.o.)Time Post-Haloperidol (hours)Catalepsy Score (seconds)
This compound 53.5~100
103.5~50
203.5~25
Vehicle -3.5~180

Data extracted from a graphical representation in the cited literature and are approximate.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This model mimics the progressive loss of dopaminergic neurons on one side of the brain. The efficacy of a test compound is measured by its ability to induce rotational behavior (circling) away from the lesioned side, which is indicative of restored dopamine signaling.

CompoundDose (mg/kg, p.o.)Net Ipsilateral Rotations / 90 min
This compound 2.5~100
5~200
10~350
20~450
40~500
Vehicle -~50

Data extracted from a graphical representation in the cited literature and are approximate.

MPTP-Treated Primate Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in non-human primates is considered the gold standard for preclinical Parkinson's disease research as it closely replicates the motor symptoms of the human disease.

CompoundDose (mg/kg, p.o.)Effect on Motor Disability / Locomotor Activity
This compound 10Dose-related increase in locomotor activity
20Dose-related increase in locomotor activity
40Dose-related increase in locomotor activity
This compound + L-DOPA (2.5 mg/kg) 20Enhanced and prolonged reversal of motor deficits
Istradefylline 10Enhanced and prolonged anti-parkinsonian effects of sub-optimal L-DOPA (2.5 mg/kg)
Istradefylline + L-DOPA (2.5 mg/kg) 10Did not worsen existing dyskinesia over a 21-day treatment period
Istradefylline + Optimal L-DOPA 60-100Increased "on-time", enhanced therapeutic effects on bradykinesia and locomotion, but exacerbated dyskinesia

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Haloperidol-Induced Catalepsy in Mice

Objective: To assess the ability of a compound to reverse haloperidol-induced catalepsy.

Procedure:

  • Male CD-1 mice are used.

  • Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg).

  • The test compound (this compound or vehicle) is administered orally (p.o.) at various doses at a specified time after haloperidol administration.

  • At set time points, catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high), and the time it takes for the mouse to remove both paws from the bar is recorded (catalepsy score). A cut-off time is typically set (e.g., 180 seconds).

Haloperidol-Induced Catalepsy Workflow start Start haloperidol Administer Haloperidol (i.p.) start->haloperidol drug_admin Administer this compound / Vehicle (p.o.) haloperidol->drug_admin bar_test Perform Bar Test at Timed Intervals drug_admin->bar_test record_data Record Catalepsy Score bar_test->record_data end End record_data->end

Caption: Workflow for the haloperidol-induced catalepsy experiment.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

Objective: To evaluate the pro-dopaminergic effect of a compound in a model of dopamine depletion.

Procedure:

  • Male Sprague-Dawley rats are used.

  • A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • After a recovery period (e.g., 2 weeks), the extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.

  • On the test day, the compound (this compound or vehicle) is administered orally.

  • The rats are placed in automated rotometer bowls, and the number of full 360° ipsilateral and contralateral rotations is recorded for a set period (e.g., 90 minutes).

MPTP-Treated Primate Model

Objective: To assess the anti-parkinsonian and side-effect profile of a compound in a primate model that closely mimics human Parkinson's disease.

Procedure:

  • Non-human primates (e.g., common marmosets or macaques) are used.

  • Parkinsonism is induced by systemic administration of MPTP. The dosing regimen can vary to produce either acute or chronic models.

  • The severity of parkinsonian symptoms is assessed using a validated motor disability rating scale. Locomotor activity can also be measured.

  • The test compound (this compound or istradefylline) is administered orally, either alone or in combination with L-DOPA.

  • Motor disability, locomotor activity, and the presence and severity of dyskinesia are evaluated at regular intervals after drug administration.

MPTP Primate Model Workflow start Start mptp_induction Induce Parkinsonism with MPTP start->mptp_induction baseline_assessment Baseline Motor Assessment mptp_induction->baseline_assessment drug_administration Administer Test Compound +/- L-DOPA baseline_assessment->drug_administration post_treatment_assessment Post-Treatment Motor and Dyskinesia Assessment drug_administration->post_treatment_assessment data_analysis Data Analysis post_treatment_assessment->data_analysis end End data_analysis->end

Caption: General workflow for studies using the MPTP primate model.

Conclusion

Both this compound and istradefylline demonstrate efficacy in preclinical models of Parkinson's disease, consistent with their mechanism of action as adenosine A₂A receptor antagonists. The available data suggests that both compounds are effective in reversing motor deficits and potentiating the effects of L-DOPA. Istradefylline has been more extensively studied, with data available on its effects on dyskinesia when co-administered with L-DOPA. Further head-to-head comparative studies would be necessary to definitively determine the relative efficacy and safety profiles of these two compounds. This guide provides a foundational summary of the existing preclinical evidence to inform further research and development in this promising therapeutic area.

ST 1535: A Comparative Analysis of a Preferential A2A Antagonist in the Landscape of Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the adenosine (B11128) A2A receptor antagonist ST 1535 with other notable A2A antagonists, istradefylline (B1672650) and preladenant (B1679076). The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data to delineate the efficacy profile of this compound.

Introduction to A2A Antagonists in Parkinson's Disease

Adenosine A2A receptor antagonists represent a significant non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2][3][4] These agents modulate motor activity by antagonizing the A2A receptors that are highly concentrated in the basal ganglia.[1] The mechanism of action involves the reduction of inhibitory signaling in the indirect pathway of the basal ganglia, which is believed to potentiate the effects of dopamine (B1211576) and L-DOPA.[1][2][4] Istradefylline (Nourianz™) is an approved medication for Parkinson's disease in some countries, while preladenant's development has been discontinued (B1498344).[3][5] this compound is a novel A2A antagonist with a preferential profile that has shown promise in preclinical studies.[3][6][7]

Mechanism of Action: A2A Receptor Antagonism

The therapeutic effect of A2A antagonists stems from their interaction with the adenosine and dopamine signaling pathways in the striatum. The following diagram illustrates the simplified signaling cascade.

A2A_Signaling_Pathway cluster_0 Striatal Neuron (Indirect Pathway) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Increases Neuronal_Excitation Decreased Neuronal Firing (Facilitation of Movement) AC->Neuronal_Excitation Leads to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Increased Neuronal Firing (Inhibition of Movement) PKA->Neuronal_Inhibition Leads to D2R D2 Receptor D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates ST1535 This compound (Antagonist) ST1535->A2AR Blocks

Figure 1: A2A Receptor Signaling Pathway

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound, istradefylline, and preladenant. It is crucial to note that the data for this compound is from preclinical studies, while the data for istradefylline and preladenant is from clinical trials in humans.

Table 1: Preclinical Efficacy of this compound
Experimental ModelSpeciesKey FindingsReference
Haloperidol-induced catalepsyMiceThis compound (5-20 mg/kg, p.o.) antagonized catalepsy for up to 7 hours.[6][7][6][7]
L-DOPA potentiationMiceThis compound (1.25 and 2.5 mg/kg, p.o.) potentiated the effects of L-DOPA in reducing haloperidol-induced catalepsy.[7][7]
6-OHDA-lesioned rat modelRatsAcute this compound dose-dependently potentiated contralateral turning behavior induced by a threshold dose of L-DOPA.[8] Subchronic this compound (20 mg/kg, i.p.) with L-DOPA (3 mg/kg, i.p.) did not induce sensitization to turning behavior or abnormal involuntary movements.[8][8][9]
MPTP-treated primate modelMarmosetsThis compound (10, 20, and 40 mg/kg, p.o.) alone produced a dose-related increase in locomotor activity.[10][11] In combination with L-DOPA (2.5 mg/kg, p.o.), this compound (20 mg/kg, p.o.) enhanced and prolonged the reversal of motor deficits and significantly increased "on time".[10][11][2][10][11]
Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease
Clinical Trial PhaseNumber of PatientsDosagePrimary OutcomeKey FindingsReference
Phase 336320 mg/day or 40 mg/dayChange in daily "OFF" timeSignificant reduction in daily "OFF" time compared to placebo (-1.31 hours for 20 mg/day, -1.58 hours for 40 mg/day vs -0.66 hours for placebo).[12][12]
Meta-analysis of 9 clinical studies2727Not specifiedEfficacy, "OFF" time, UPDRS III scoreStatistically significant improvement in efficacy and reduction in "OFF" time compared to placebo.[13][13]
FDA Approval Basis1143 (from four trials)Not specifiedReduction in "OFF" timeDemonstrated a reduction in "OFF" time as an add-on treatment to carbidopa/levodopa (B1675098).[5][5]
Table 3: Clinical Efficacy of Preladenant in Parkinson's Disease
Clinical Trial PhaseNumber of PatientsDosagePrimary OutcomeKey FindingsReference
Phase 3 (Adjunctive therapy)778 (Trial 1), 476 (Trial 2)2, 5, or 10 mg twice dailyChange in "OFF" timeDid not significantly reduce "OFF" time compared with placebo in two separate trials.[14][14]
Phase 3 (Monotherapy)10072, 5, or 10 mg twice dailyChange in UPDRS parts 2+3 scoresNot superior to placebo after 26 weeks.[15][16][15][16]
Meta-analysis of 4 RCTs2097Not specifiedChange in daily "ON" timePooled analysis showed a non-significant increase in daily "ON" time and a non-significant reduction in daily "OFF" time compared to placebo.[17][17][18]

Experimental Protocols

This compound Preclinical Studies: Methodologies

A typical workflow for preclinical evaluation of A2A antagonists like this compound is outlined below.

Preclinical_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Assays (Receptor Binding & Functional Assays) start->in_vitro rodent_models Rodent Models of PD (e.g., Haloperidol-induced catalepsy, 6-OHDA lesion) in_vitro->rodent_models primate_models Non-Human Primate Models of PD (e.g., MPTP-treated marmosets) rodent_models->primate_models data_analysis Data Analysis (Motor activity, L-DOPA potentiation, side-effect profile) primate_models->data_analysis end End: Candidate for Clinical Development data_analysis->end

Figure 2: Preclinical Evaluation Workflow
  • Haloperidol-Induced Catalepsy in Mice: This model assesses the ability of a compound to counteract the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol (B65202). Mice are administered this compound orally at varying doses (e.g., 5, 10, 20 mg/kg) prior to haloperidol administration. Catalepsy is then measured at set time points by placing the mouse's forepaws on a raised bar and recording the time it remains in that posture.[6][7]

  • 6-OHDA-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by creating a unilateral lesion in the nigrostriatal pathway using the neurotoxin 6-hydroxydopamine. The efficacy of this compound is evaluated by its ability to potentiate the rotational behavior induced by a sub-threshold dose of L-DOPA. The number of contralateral turns is recorded over a specific period.[8][9]

  • MPTP-Treated Primate Model: This is a highly predictive model of Parkinson's disease. Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms. This compound is administered orally, alone or in combination with L-DOPA. Efficacy is assessed by observing changes in locomotor activity and overall motor disability scores. The duration of "on time" (periods of normal or near-normal motor function) is a key endpoint.[10][11]

Istradefylline and Preladenant Clinical Trials: Methodologies

The clinical development of A2A antagonists typically follows a structured path, as depicted in the diagram below.

Clinical_Trial_Workflow phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) phase2 Phase 2 (Dose-ranging & Efficacy in PD Patients) phase1->phase2 phase3 Phase 3 (Large-scale, Randomized, Placebo-controlled Trials) phase2->phase3 nda New Drug Application (NDA) Submission to Regulatory Authorities phase3->nda approval Regulatory Approval & Post-market Surveillance nda->approval

Figure 3: Clinical Trial Workflow
  • Study Design: The pivotal clinical trials for both istradefylline and preladenant were randomized, double-blind, placebo-controlled studies.[12][14][15][16]

  • Patient Population: The studies enrolled patients with moderate to severe Parkinson's disease who were already receiving a stable regimen of levodopa and experiencing motor fluctuations, specifically "wearing-off" periods.[12][14]

  • Intervention: Patients were randomly assigned to receive either a specific dose of the A2A antagonist (e.g., istradefylline 20 mg or 40 mg daily; preladenant 2, 5, or 10 mg twice daily) or a placebo, in addition to their existing levodopa therapy.[12][14]

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the total daily "OFF" time, which is the time patients experience a return of Parkinson's symptoms. This was typically assessed using patient diaries.[12][14]

  • Secondary Endpoints: Other outcomes measured included changes in "ON" time (with and without troublesome dyskinesia) and scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination).[12][13]

Discussion and Conclusion

The available data indicates that this compound is a promising A2A antagonist with a robust preclinical profile. In various animal models of Parkinson's disease, it has demonstrated the ability to counteract motor deficits and, importantly, to potentiate the effects of L-DOPA without appearing to induce significant dyskinesias in subchronic studies.[8]

In comparison, istradefylline has successfully navigated clinical trials and gained regulatory approval in some regions, demonstrating a statistically significant reduction in "OFF" time for Parkinson's disease patients experiencing motor fluctuations.[5][12][13] Preladenant, on the other hand, failed to meet its primary endpoints in Phase 3 clinical trials, leading to the discontinuation of its development.[14][15][16]

While a direct head-to-head comparison is not possible due to the different stages of development, the preclinical data for this compound aligns with the characteristics of a potentially effective anti-parkinsonian agent. The potentiation of L-DOPA efficacy is a particularly valuable attribute, as it could allow for lower doses of levodopa, potentially reducing the long-term motor complications associated with this mainstay therapy.[4][9][10]

Further clinical investigation is warranted to determine if the promising preclinical efficacy of this compound translates into tangible benefits for patients with Parkinson's disease. The journey of istradefylline to approval and the challenges faced by preladenant provide valuable insights for the future clinical development of this compound and other A2A antagonists.

References

ST 1535: A Comparative Guide to its A2A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ST 1535's selectivity for the adenosine (B11128) A2A receptor against other adenosine receptor subtypes and in relation to other known A2A antagonists. The information presented is supported by experimental data from in vitro studies.

Executive Summary

This compound is a potent and preferential antagonist of the human A2A adenosine receptor. Radioligand binding and functional assays demonstrate its high affinity for the A2A receptor, with significantly lower affinity for other adenosine receptor subtypes, particularly the A1 receptor. When compared to other A2A antagonists such as SCH 58261 and KW 6002, this compound exhibits a distinct selectivity profile, showing potent A2A antagonism with some activity at the A1 receptor.

Comparative Selectivity Data

The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of this compound and other reference compounds for human adenosine receptor subtypes. This data is derived from studies using Chinese Hamster Ovary (CHO) cells transfected with the respective human adenosine receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
This compound A2A 9.2 [1]353 [1][2]
A185[1]510[1][2]
A3>1000[1]No effect[1]
SCH 58261A2A-Potent Inhibition
A1-No effect
A2B-No effect
A3-No effect
KW 6002A2A-Potent Inhibition
A2B-Potent Inhibition
A1-No effect
A3-No effect

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor, a Gs protein-coupled receptor, by an agonist initiates a signaling cascade that results in the production of intracellular cyclic AMP (cAMP). This pathway is a key target for antagonists like this compound.

A2A_Signaling_Pathway A2A A2A Receptor Gs Gs Protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Agonist Adenosine (Agonist) Agonist->A2A ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB (transcription factor) PKA->CREB

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Validating Receptor Selectivity

The selectivity of compounds like this compound is typically validated through a series of in vitro assays. The general workflow involves expressing the target receptors in a cell line, followed by binding and functional assays.

Experimental_Workflow cluster_assays Selectivity Assays start Start: Obtain cell line (e.g., CHO cells) transfection Transfect cells with plasmid DNA encoding human adenosine receptors (A1, A2A, A2B, A3) start->transfection selection Select and expand stable receptor-expressing cell lines transfection->selection binding_assay Radioligand Binding Assay (Determine Ki) selection->binding_assay functional_assay cAMP Functional Assay (Determine IC50) selection->functional_assay analysis Data Analysis and Comparison of Ki and IC50 values across receptor subtypes binding_assay->analysis functional_assay->analysis

Figure 2: Experimental Workflow for Receptor Selectivity Validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's A2A receptor selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different human adenosine receptor subtypes.

Materials:

  • CHO cells stably transfected with human A1, A2A, or A3 adenosine receptors.

  • Membrane preparation buffer: Tris-HCl 50 mM, pH 7.4.

  • Radioligands: [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1), [3H]AB-MECA (for A3).

  • Non-specific binding control: Unlabeled adenosine agonists (e.g., NECA).

  • This compound and other test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest transfected CHO cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in buffer and protein concentration is determined.

  • Binding Assay:

    • Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the appropriate radioligand and varying concentrations of the competing compound (e.g., this compound).

    • For A2A receptor binding, incubate with [3H]CGS 21680 (e.g., 20 nM) for 60 minutes at 25°C.

    • To determine non-specific binding, a high concentration of an unlabeled agonist (e.g., 10 µM NECA) is added.

    • The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional antagonist potency (IC50) of this compound at different human adenosine receptor subtypes.

Materials:

  • CHO cells stably transfected with human A1, A2A, or A2B adenosine receptors.

  • Assay medium (e.g., DMEM).

  • Adenosine deaminase.

  • Phosphodiesterase inhibitor (e.g., rolipram).

  • Agonists: NECA (for A2A and A2B), CHA (for A1).

  • Forskolin (B1673556) (to stimulate cAMP production in A1 assays).

  • This compound and other test compounds.

  • cAMP assay kit (e.g., LANCE cAMP kit).

Protocol:

  • Cell Preparation:

    • Plate the transfected CHO cells in 96-well plates and allow them to adhere overnight.

    • Wash the cells with assay medium and pre-incubate with adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Functional Assay:

    • For A2A and A2B receptors (Gs-coupled): Add varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of the agonist (e.g., 100 nM NECA) to stimulate cAMP production.

    • For A1 receptors (Gi-coupled): Add varying concentrations of the antagonist, followed by a fixed concentration of forskolin (to induce cAMP production) and then a fixed concentration of the agonist (e.g., 100 nM CHA) to inhibit the forskolin-stimulated cAMP accumulation.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on cAMP levels (IC50) is determined using non-linear regression analysis.

References

In Vivo Potency Showdown: ST 1535 Versus KW-6002 (Istradefylline)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparison of the in vivo potency of two prominent adenosine (B11128) A2A receptor antagonists: ST 1535 and KW-6002 (istradefylline). Both compounds have been investigated for their therapeutic potential in Parkinson's disease, primarily due to their ability to modulate dopaminergic neurotransmission. This document summarizes key experimental data, outlines methodologies from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and KW-6002, including in vitro binding affinities and in vivo efficacy in animal models of Parkinson's disease.

Table 1: In Vitro Receptor Binding Affinities

CompoundReceptor SubtypeSpeciesKi (nM)Reference
This compound Adenosine A2ARat (Striatum)15[1]
Adenosine A1Rat85[1]
KW-6002 Adenosine A2ARat (Striatum)2.2[2]
Adenosine A1Rat>1000[2]

Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease

CompoundAnimal ModelSpeciesEndpointPotency/EfficacyReference
This compound Haloperidol-induced catalepsyMouseReversal of catalepsyMinimum Effective Dose: 1.25 mg/kg (p.o.)[1]
MPTP-induced parkinsonismMarmosetIncreased locomotor activityEffective at 40 mg/kg (p.o.)[1]
KW-6002 Haloperidol-induced catalepsyMouseReversal of catalepsyED50: 0.26 mg/kg (p.o.)[3]
Reserpine-induced catalepsyMouseReversal of catalepsyED50: 0.26 mg/kg (p.o.)[3]
6-OHDA-lesionedRatPotentiation of L-DOPA induced rotationsEffective at 1 mg/kg (p.o.)[3]

Disclaimer: The in vivo data presented for this compound and KW-6002 are derived from separate studies. Direct comparison of potency (e.g., MED vs. ED50) should be approached with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific conditions.

Key Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

Haloperidol-Induced Catalepsy in Mice

This model is widely used to screen for compounds with potential anti-parkinsonian activity.

  • Animals: Male Swiss mice are typically used.

  • Induction of Catalepsy: Haloperidol, a dopamine (B1211576) D2 receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg to induce a cataleptic state.[4]

  • Drug Administration: The test compounds (this compound or KW-6002) or vehicle are administered orally (p.o.) at various doses, typically 30-60 minutes before the catalepsy assessment.

  • Assessment of Catalepsy: Catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high). The time until the mouse removes both paws from the bar is recorded (latency). A cut-off time (e.g., 120-180 seconds) is usually set.

  • Data Analysis: The dose-response relationship is analyzed to determine the minimum effective dose (MED) or the dose that produces a 50% reversal of the cataleptic effect (ED50).

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Antagonism in the Basal Ganglia

This compound and KW-6002 act as antagonists at the adenosine A2A receptor, which is highly expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway, contributing to motor symptoms. A2A receptor antagonists can counteract this overactivity.

G cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) cluster_1 Downstream Effect A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Stimulates (Gs) D2R Dopamine D2 Receptor D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates GABA_release Increased GABA Release (Inhibition of Motor Output) PKA->GABA_release Promotes Motor_Output Facilitation of Movement GABA_release->Motor_Output Reduced Inhibition Leads to Adenosine Adenosine Adenosine->A2AR Activates Dopamine Dopamine Dopamine->D2R Activates ST1535_KW6002 This compound / KW-6002 ST1535_KW6002->A2AR Blocks G start Start: Acclimatize Mice drug_admin Administer this compound, KW-6002, or Vehicle (p.o.) start->drug_admin wait1 Waiting Period (e.g., 30-60 min) drug_admin->wait1 halo_admin Administer Haloperidol (i.p.) wait1->halo_admin wait2 Waiting Period (e.g., 30-60 min) halo_admin->wait2 catalepsy_test Perform Bar Test (Measure Latency) wait2->catalepsy_test data_analysis Analyze Data (Calculate MED / ED50) catalepsy_test->data_analysis end End data_analysis->end

References

A Comparative Guide to the Preclinical Findings of BDTX-1535 (Silevertinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of BDTX-1535 (silevertinib), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with alternative EGFR-targeted therapies. The information is supported by experimental data from preclinical studies in non-small cell lung cancer (NSCLC) and glioblastoma (GBM) models.

Executive Summary

BDTX-1535 is an orally available, central nervous system (CNS) penetrant, and irreversible EGFR inhibitor designed to address a wide spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance mutation C797S. Preclinical data demonstrate that BDTX-1535 potently and selectively inhibits these mutations, leading to significant anti-tumor activity in in vitro and in vivo models of NSCLC and glioblastoma, including those resistant to third-generation inhibitors like osimertinib.

Data Presentation

In Vitro Potency and Selectivity

Published preclinical data highlights the potent inhibitory activity of BDTX-1535 against various EGFR mutations. While specific IC50 values are not publicly available in the provided search results, descriptive accounts from presentations at major cancer research conferences consistently characterize BDTX-1535 as a "potent" and "selective" inhibitor of a broad range of EGFR mutations, including those that confer resistance to third-generation TKIs.

In Vivo Efficacy

Preclinical studies in various mouse models have demonstrated the in vivo anti-tumor activity of BDTX-1535.

Model Type Cancer Type Key Findings Comparator(s)
Mouse Allograft (EGFR Exon19del + C797S)NSCLCDose-dependent tumor growth inhibition, with complete regression observed at higher doses without significant impact on body weight.[1][2]Osimertinib (showed no growth inhibition compared to vehicle control).[1][2]
Patient-Derived Xenograft (PDX)NSCLC & GlioblastomaPotent anti-tumor activity and tumor growth regression in multiple models expressing various oncogenic EGFR alterations.[3]Not specified
Intracranial ModelsNSCLC & GlioblastomaRobust anti-tumor activity, including growth regression and a survival benefit.[3]Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of BDTX-1535 and other EGFR inhibitors.

In Vitro Cell-Based Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of BDTX-1535 against various EGFR mutant cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines with known EGFR mutations (e.g., cell lines engineered to express EGFR Exon19del + C797S) in appropriate media and conditions.

    • Drug Treatment: Plate cells in 96-well plates and treat with a serial dilution of BDTX-1535, a comparator EGFR inhibitor (e.g., osimertinib), and a vehicle control (e.g., DMSO).

    • Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft and Allograft Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of BDTX-1535.

  • Methodology:

    • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models. Syngeneic mouse models can be used for allografts.

    • Tumor Implantation: For subcutaneous models, implant tumor fragments or a suspension of cancer cells into the flank of the mice.[4][5] For orthotopic models, inject tumor cells into the relevant organ (e.g., brain for glioblastoma models).[6][7][8]

    • Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups: vehicle control, BDTX-1535 (at various doses), and comparator drug(s). Administer treatment as specified (e.g., daily oral gavage).

    • Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight and overall health as indicators of toxicity.

    • Endpoint Analysis: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). For survival studies, monitor animals until a predefined endpoint is reached.

Mandatory Visualization

EGFR Signaling Pathway and BDTX-1535 Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BDTX1535 BDTX-1535 BDTX1535->EGFR Inhibition (incl. C797S mutant) in_vivo_workflow start Start tumor_implantation Tumor Cell/Fragment Implantation (Subcutaneous or Orthotopic) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, BDTX-1535, Comparator) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated cycles endpoint Endpoint Analysis (Tumor Weight, Survival, etc.) monitoring->endpoint At study conclusion end End endpoint->end

References

Assessing the Translational Potential of ST 1535: A Comparative Guide to A2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical A2A antagonist ST 1535 with other key A2A antagonists that have been evaluated for their therapeutic potential, primarily in the context of Parkinson's disease. By presenting key experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to facilitate an objective assessment of the translational potential of this compound.

Executive Summary

Adenosine (B11128) A2A receptor antagonists represent a promising non-dopaminergic therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease. This compound has demonstrated preferential A2A adenosine receptor antagonism with long-lasting pharmacodynamic effects in preclinical models.[1] It has shown efficacy in counteracting motor deficits and has exhibited neuroprotective and anti-inflammatory properties.[2] This guide compares the preclinical profile of this compound with other notable A2A antagonists: istradefylline (B1672650) (KW-6002), preladenant, and tozadenant (B1682436) (SYN-115), to provide a comprehensive overview of their relative translational potential.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

This table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of this compound and comparator A2A antagonists against various human adenosine receptor subtypes. The data highlights the potency and selectivity of each compound.

CompoundA2A (Ki, nM)A1 (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)A2A (IC50, nM)Selectivity (A1/A2A)Reference
This compound 885>1000>100035310.6[3]
Istradefylline (KW-6002) 2.2160330>100001372.7[[“]]
Preladenant 1.1>1000>1700>1000->909[5]
Tozadenant (SYN-115) 4.32300>10000>1000021535[6]
Table 2: In Vivo Efficacy in Preclinical Models of Parkinson's Disease

This table compares the in vivo efficacy of this compound and its counterparts in two standard preclinical models of Parkinson's disease: haloperidol-induced catalepsy and MPTP-induced neurodegeneration. These models assess the symptomatic and potential disease-modifying effects of the compounds.

CompoundModelSpeciesRouteEffective DoseEndpointReference
This compound Haloperidol-induced catalepsyMousep.o.1.25 - 20 mg/kgReversal of catalepsy[1][7]
MPTP-induced neurodegenerationMousep.o.2 mg/kgPrevention of dopaminergic neuron loss[2]
Istradefylline (KW-6002) Haloperidol-induced catalepsyMousep.o.0.3 - 3 mg/kgReversal of catalepsy[[“]]
MPTP-induced neurodegenerationMousep.o.3 mg/kgPrevention of dopaminergic neuron loss[8][9]
Preladenant Haloperidol-induced catalepsyRatp.o.1 mg/kgReversal of catalepsy
MPTP-induced neurodegenerationMonkeyp.o.1 - 3 mg/kgImprovement in motor ability
Tozadenant (SYN-115) Haloperidol-induced catalepsyMousep.o.1 - 10 mg/kgReversal of catalepsy
MPTP-induced motor deficitsMonkeyp.o.10 mg/kgReversal of motor disability

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Mice

Objective: To assess the potential of A2A antagonists to reverse parkinsonian-like motor deficits.

Methodology:

  • Induction of Catalepsy: Mice are administered the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) (e.g., 1 mg/kg, i.p.) to induce catalepsy, a state of immobility.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) at various doses at a specified time before or after haloperidol administration.

  • Assessment of Catalepsy: At predetermined time points after drug administration, the degree of catalepsy is measured. A common method is the bar test, where the mouse's forepaws are placed on a horizontal bar, and the latency to move both paws off the bar is recorded.

  • Data Analysis: The duration of catalepsy is compared between the vehicle-treated and compound-treated groups to determine the anticataleptic effect of the test compound.

MPTP-Induced Neurodegeneration in Mice

Objective: To evaluate the neuroprotective potential of A2A antagonists against dopamine neuron degeneration.

Methodology:

  • Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice (e.g., sub-acutely at 20 mg/kg, i.p., for four days) to induce the selective degeneration of dopaminergic neurons in the substantia nigra.[1][2]

  • Drug Administration: The A2A antagonist or vehicle is co-administered with MPTP or administered as a pre-treatment or post-treatment.

  • Neurochemical Analysis: After a designated period, brain tissue is collected, and the levels of dopamine and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC).

  • Immunohistochemical Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is quantified using stereological methods.

  • Data Analysis: The extent of dopamine depletion and neuronal loss is compared between the vehicle-treated and compound-treated groups to assess the neuroprotective effect.

Mandatory Visualization

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow_Catalepsy start Start: Select Mice haloperidol Administer Haloperidol (i.p.) start->haloperidol drug_admin Administer A2A Antagonist or Vehicle (p.o.) haloperidol->drug_admin wait Waiting Period drug_admin->wait bar_test Perform Bar Test wait->bar_test record_latency Record Latency to Move bar_test->record_latency data_analysis Analyze and Compare Latencies record_latency->data_analysis end End: Assess Anticatalepsy data_analysis->end Experimental_Workflow_Neuroprotection start Start: Select Mice mptp_admin Administer MPTP (i.p.) start->mptp_admin drug_admin Co-administer A2A Antagonist or Vehicle mptp_admin->drug_admin treatment_period Treatment Period (e.g., 4 days) drug_admin->treatment_period euthanasia Euthanize and Collect Brain Tissue treatment_period->euthanasia hplc HPLC for Dopamine Levels euthanasia->hplc ihc Immunohistochemistry for TH+ Neurons euthanasia->ihc data_analysis Analyze and Compare Results hplc->data_analysis ihc->data_analysis end End: Assess Neuroprotection data_analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for ST 1535: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. The designation "ST 1535" has been associated with at least two distinct research compounds: an adenosine (B11128) A(2A) receptor antagonist and an EGFR inhibitor known as Silevertinib (BDTX-1535). This guide provides essential safety and logistical information for the proper disposal of both substances.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use. All handling and disposal of these research chemicals should be conducted by trained personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Section 1: this compound (Adenosine A(2A) Receptor Antagonist)

Chemical Identification:

  • Name: 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine

  • CAS Number: 496955-42-1[1][2]

A Safety Data Sheet from one supplier indicates that this substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, another supplier advises that the material should be considered hazardous until more information is available.[2] Therefore, it is prudent to handle it with care and follow standard chemical disposal procedures.

Quantitative Data Summary:

The following table summarizes the solubility of this compound (CAS 496955-42-1), which is crucial for preparing it for disposal.

SolventApproximate Solubility
DMSO~ 5 mg/mL
Dimethylformamide (DMF)~ 5 mg/mL
1:9 Solution of DMSO:PBS (pH 7.2)~ 0.1 mg/mL
Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible hazardous waste container. Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" along with the chemical name.

    • Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered chemical waste. Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams. Aqueous solutions are not recommended for storage for more than one day.[2]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

  • Disposal:

    • Arrange for professional disposal through your institution's EHS office. Do not dispose of this compound down the drain or in the regular trash.

Section 2: Silevertinib (BDTX-1535)

Chemical Identification:

  • Name: Silevertinib (BDTX-1535)

  • CAS Number: 2607829-38-7[3][4][5]

Silevertinib is classified as a hazardous substance. The Safety Data Sheet provides the following GHS hazard information.

Hazard and Toxicity Summary:

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Data sourced from MedChemExpress Safety Data Sheet.[6]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: Collect all unused Silevertinib powder, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), in a puncture-resistant container clearly labeled for chemical waste.

    • Liquid Waste: Solutions containing Silevertinib must be collected in a designated, sealed, and properly labeled waste container.

    • Sharps Waste: Needles or other sharps contaminated with Silevertinib must be placed in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.

  • Decontamination of Empty Containers:

    • Empty containers that held Silevertinib should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Silevertinib (BDTX-1535)," and the relevant hazard pictograms (e.g., "Harmful," "Irritant").

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel. Ensure containers are kept closed except when adding waste.

  • Disposal:

    • The primary directive for the disposal of Silevertinib is to arrange for disposal through an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Contact your institution's EHS department to schedule a pickup. Under no circumstances should Silevertinib or its containers be disposed of in the regular trash or down the drain.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of research chemicals like this compound.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds spill Spill or Exposure Occurs start->spill segregate Segregate Waste (Solid, Liquid, Sharps) sds->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store in Designated Secure Area (Satellite Accumulation Area) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_procedure Follow Emergency Spill Protocol (Evacuate, Notify, Clean-up if safe) spill->spill_procedure spill_procedure->segregate

Caption: Logical workflow for the safe disposal of this compound and similar research chemicals.

References

Personal protective equipment for handling ST 1535

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ST 1535

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a preferential A2A adenosine (B11128) receptor antagonist. Given that this compound is for research use only, it should be treated as a hazardous substance until comprehensive toxicological data is available.[1]

Users must consult the complete Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before commencing any work with this compound. [1]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for any procedure involving this compound.[2] Standard laboratory practice dictates the use of the following PPE to minimize exposure to chemical hazards.[3][4][5]

Eye and Face Protection:

  • Wear tight-sealing safety goggles or safety glasses with side shields.[1]

  • In situations with a splash hazard, a face shield should be worn in addition to goggles.[3]

Skin and Body Protection:

  • Wear a laboratory coat to protect clothing and skin.

  • Utilize chemical-resistant gloves. The specific glove material should be chosen based on the solvent being used (e.g., DMSO, DMF) and its breakthrough time. Always inspect gloves for any signs of degradation or punctures before use.

  • Ensure that arms and legs are completely covered.[6]

Respiratory Protection:

  • In cases of inadequate ventilation or when handling the powder outside of a contained system, respiratory protection is necessary.[1]

  • A NIOSH-approved respirator may be required, and the specific type will depend on the potential for airborne exposure.

Handling and Storage

General Handling Precautions:

  • Avoid all direct contact with the compound. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • When preparing solutions, purge the solvent with an inert gas. This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1]

  • Avoid the generation of dust when working with the solid form.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Emergency Procedures

Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's environmental health and safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash. Contact your institution's EHS department for specific disposal guidelines.

Quantitative Data Summary

Due to the limited publicly available information for this compound, a comprehensive quantitative data summary is not possible. The following table highlights the types of data that should be obtained from the official Safety Data Sheet provided by the supplier.

Data PointValueSource
Physical State SolidProduct Information Sheet[1]
Solubility ~5 mg/ml in DMSO and DMFProduct Information Sheet[1]
Permissible Exposure Limit (PEL) Data not publicly available.Consult Supplier's SDS
LD50 (Oral, Dermal) Data not publicly available.Consult Supplier's SDS
LC50 (Inhalation) Data not publicly available.Consult Supplier's SDS
Glove Material Compatibility Data not publicly available.Consult Supplier's SDS & Glove Manufacturer Data

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols must incorporate the specific safety measures outlined in this document and the supplier's SDS.

Visual Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace After Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for Safe Handling of this compound Powder.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ST 1535
Reactant of Route 2
Reactant of Route 2
ST 1535

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。